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Core Science & Biosynthesis

Foundational

O-(but-3-yn-1-yl)hydroxylamine: Chemical Properties, Stability, and Bioconjugation Workflows

Executive Summary O-(but-3-yn-1-yl)hydroxylamine is a highly versatile, bifunctional crosslinking reagent that bridges the gap between carbonyl-based bioconjugation and click chemistry. By combining a highly nucleophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-(but-3-yn-1-yl)hydroxylamine is a highly versatile, bifunctional crosslinking reagent that bridges the gap between carbonyl-based bioconjugation and click chemistry. By combining a highly nucleophilic aminooxy group (-O-NH₂) with a terminal alkyne (-C≡CH), this molecule enables sequential or simultaneous dual-modality labeling. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, stability profiles, and optimized protocols for oxime ligation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Molecular Architecture & Physicochemical Properties

The utility of O-(but-3-yn-1-yl)hydroxylamine stems from the distinct electronic environments of its two functional termini, separated by a short, flexible ethylene bridge.

The Alpha-Effect and Nucleophilicity

The aminooxy group exhibits an unusually high nucleophilicity compared to primary alkylamines, a phenomenon known as the alpha-effect [1]. The adjacent oxygen atom possesses lone pair electrons that undergo quantum mechanical repulsion with the lone pair on the nitrogen atom. This raises the energy of the highest occupied molecular orbital (HOMO), making the nitrogen significantly more reactive toward electrophilic centers, such as aldehydes and ketones[1][2].

Furthermore, the pKa of the conjugate acid of an O-alkylhydroxylamine is typically around 4.5 to 5.0. This reduced basicity (compared to standard amines with pKa ~9-10) ensures that a significant fraction of the aminooxy groups remains unprotonated—and therefore nucleophilically active—even in mildly acidic to neutral aqueous environments[3].

Structural Data Summary
PropertySpecificationMechanistic Implication
Chemical Formula C₄H₇NO (Free base) / C₄H₈ClNO (HCl salt)Low molecular weight prevents steric hindrance during bioconjugation.
Functional Groups Aminooxy (-O-NH₂), Terminal Alkyne (-C≡CH)Enables orthogonal oxime ligation and CuAAC click chemistry.
pKa (-NH₃⁺) ~ 4.5 – 5.0Remains nucleophilic at physiological and mildly acidic pH.
Physical State Volatile liquid (Free base) / Solid (HCl salt)Salt form is required for thermodynamic stability and handling.

Synthetic Methodology: The Mitsunobu-Hydrazinolysis Pathway

The synthesis of O-(but-3-yn-1-yl)hydroxylamine requires the selective formation of a C-O-N bond without over-alkylating the nitrogen. The industry standard for this transformation is a two-step process utilizing the Mitsunobu reaction followed by hydrazinolysis [4][5].

Synthesis A But-3-yn-1-ol (Starting Material) B Mitsunobu Reaction (NHPI, PPh3, DIAD) A->B C Phthalimide-Protected Intermediate B->C C-O-N Bond Formation D Hydrazinolysis (Hydrazine Hydrate) C->D E Free O-(but-3-yn-1-yl) hydroxylamine D->E Cleaves Phthalimide F Salt Formation (HCl in Ether) E->F G O-(but-3-yn-1-yl)hydroxylamine Hydrochloride F->G Stabilization

Synthetic workflow for O-(but-3-yn-1-yl)hydroxylamine hydrochloride.

Step-by-Step Protocol & Causality

Step 1: Mitsunobu Alkylation [6]

  • Setup: Dissolve but-3-yn-1-ol (1.0 eq), N-hydroxyphthalimide (NHPI) (1.1 eq), and Triphenylphosphine (PPh₃) (1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Activation: Cool the mixture to 0°C. Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 30 minutes.

    • Causality: DIAD reacts with PPh₃ to form a reactive betaine intermediate, which activates the alcohol. NHPI acts as the acidic nucleophile. The phthalimide group is critical as it acts as a protecting group, strictly preventing multiple alkylations on the nitrogen atom[4][5].

  • Validation: Monitor via TLC until the alcohol is consumed. The protected intermediate is purified via silica gel chromatography.

Step 2: Hydrazinolysis (Deprotection) [7]

  • Reaction: Dissolve the purified intermediate in ethanol. Add hydrazine hydrate (1.5 eq) and stir at room temperature for 2-4 hours.

  • Precipitation: A white solid (phthalhydrazide) will precipitate.

    • Causality: Hydrazine is a potent, alpha-effect nucleophile that attacks the phthalimide carbonyls. This nucleophilic acyl substitution forms an incredibly stable, insoluble cyclic byproduct (phthalhydrazide), thermodynamically driving the release of the free O-alkylhydroxylamine[7].

  • Validation: Filter the precipitate. The filtrate contains the free base product.

Step 3: Salt Formation [5]

  • Stabilization: Dilute the filtrate with diethyl ether and cool to 0°C. Slowly add a solution of HCl in ether (2.0 M).

  • Isolation: The O-(but-3-yn-1-yl)hydroxylamine hydrochloride salt will precipitate. Filter, wash with cold ether, and dry under vacuum.

    • Causality: The free base is volatile and highly susceptible to oxidative degradation. Protonation yields a thermodynamically stable, non-hygroscopic solid suitable for long-term storage[5].

Thermodynamic & Kinetic Stability Profiling

Understanding the degradation pathways of O-(but-3-yn-1-yl)hydroxylamine is critical for maintaining assay reproducibility.

ConditionFree Base StabilityHydrochloride Salt StabilityPrimary Degradation Pathway
Room Temp (Air) < 24 Hours> 6 MonthsOxidation of the aminooxy nitrogen; ambient carbonyl scavenging.
Aqueous (pH 7.4) Moderate (Days)High (Weeks)Slow hydrolysis; highly stable compared to hydrazines.
-20°C (Inert Gas) ~ 1 Month> 2 YearsThermodynamically stable; trace moisture can cause clumping.

Storage Protocol: Always store the reagent as the hydrochloride salt at -20°C in a desiccator. When preparing stock solutions for bioconjugation, dissolve immediately prior to use to prevent premature reaction with trace aldehydes in the solvent.

Dual-Modality Bioconjugation: Oxime Ligation & CuAAC

The primary application of O-(but-3-yn-1-yl)hydroxylamine is the functionalization of biomolecules. The aminooxy group forms a highly stable oxime bond with aldehydes/ketones, while the alkyne serves as a bioorthogonal handle for click chemistry[1][8].

Ligation A Target Biomolecule (Ketone/Aldehyde Tag) C Oxime Ligation (pH 4.5 or Aniline Cat.) A->C B O-(but-3-yn-1-yl)hydroxylamine (Bifunctional Linker) B->C D Alkyne-Tagged Bioconjugate C->D Stable Oxime Bond F CuAAC (Click Chemistry) (Cu(I), Ascorbate) D->F E Azide-Functionalized Probe/Fluorophore E->F G Final Dual-Conjugated Assembly F->G Stable Triazole Linkage

Dual-modality bioconjugation via sequential oxime ligation and CuAAC.

Optimizing Oxime Ligation Kinetics

Oxime ligation is a bimolecular reaction whose kinetics are heavily dictated by pH and the presence of nucleophilic catalysts[8][9].

  • Acidic Conditions (pH 4.0 - 5.0): This is the optimal range for uncatalyzed ligation. It provides the perfect thermodynamic balance: the carbonyl group is sufficiently protonated (increasing electrophilicity), while the aminooxy group (pKa ~4.5) remains largely unprotonated and nucleophilic[3][9].

  • Neutral Conditions (pH 7.0 - 7.4): At physiological pH, the reaction is inherently slow because the carbonyl is unprotonated. To overcome this, aniline (10-100 mM) is used as a nucleophilic catalyst.

    • Causality: Aniline rapidly reacts with the carbonyl to form a protonated Schiff base intermediate. This intermediate is vastly more susceptible to nucleophilic attack by the aminooxy group than the original carbonyl, accelerating the reaction rate by orders of magnitude[8][9].

Self-Validating Ligation Protocol (Aniline-Catalyzed)
  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer at pH 7.0 containing 50 mM aniline.

  • Reagent Mixing: Add the ketone-tagged biomolecule (e.g., 10 µM) to the buffer. Add O-(but-3-yn-1-yl)hydroxylamine hydrochloride at a 10-fold molar excess (100 µM).

    • Causality: Maintaining pseudo-first-order kinetics by using an excess of the small-molecule linker ensures complete conversion and prevents biomolecule dimerization[3].

  • Incubation & Validation: Incubate at room temperature for 1-2 hours. Validate complete conversion via LC-MS or SDS-PAGE (if a mass shift is detectable).

  • Click Chemistry (CuAAC): The resulting alkyne-tagged biomolecule can now be reacted with an azide-fluorophore using standard Cu(I) catalysis (e.g., CuSO₄ and sodium ascorbate) to form a stable 1,2,3-triazole linkage.

Conclusion

O-(but-3-yn-1-yl)hydroxylamine represents a critical node in modern bioconjugation strategies. By leveraging the alpha-effect for rapid, chemoselective oxime ligation and providing an inert alkyne handle for downstream click chemistry, it allows researchers to build complex, multi-functional architectures. Strict adherence to storage protocols (utilizing the hydrochloride salt) and kinetic optimization (pH control and aniline catalysis) are the keys to deploying this reagent successfully in drug development and chemical biology workflows.

Sources

Exploratory

De Novo Synthesis of O-(but-3-yn-1-yl)hydroxylamine: A Technical Guide for Bioorthogonal Linker Generation

Executive Summary O-(but-3-yn-1-yl)hydroxylamine (SMILES: C#CCCON) is a highly valuable bifunctional linker in modern bioconjugation and chemical biology [3]. Featuring an aminooxy group on one terminus and a terminal al...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-(but-3-yn-1-yl)hydroxylamine (SMILES: C#CCCON) is a highly valuable bifunctional linker in modern bioconjugation and chemical biology [3]. Featuring an aminooxy group on one terminus and a terminal alkyne on the other, it enables dual-orthogonal labeling: the aminooxy moiety undergoes rapid oxime ligation with aldehydes or ketones, while the terminal alkyne participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.

This whitepaper details the de novo synthesis of O-(but-3-yn-1-yl)hydroxylamine from commercially available 3-butyn-1-ol. Because direct alkylation of free hydroxylamine yields complex mixtures of N-, O-, and N,O-alkylated products, nitrogen-masking strategies are strictly required. We present two field-proven, self-validating pathways: the classic Mitsunobu-Hydrazinolysis Route and the alternative Mesylation-Boc Route .

Mechanistic Rationale & Pathway Design

The Ambidentate Challenge

Free hydroxylamine (NH₂OH) is an ambidentate nucleophile. Attempting to directly alkylate it with a butynyl halide results in poor chemoselectivity. To achieve exclusive O-alkylation, the nitrogen atom must be sterically and electronically protected.

Pathway A: The Mitsunobu Route (Primary Standard)

N-Hydroxyphthalimide (NHPI) serves as the ideal O-nucleophile. The phthalimide group completely masks the nitrogen atom and delocalizes its lone pair, rendering the oxygen atom the sole nucleophilic center. Furthermore, the electron-withdrawing nature of the phthalimide carbonyls lowers the pKa of the N-OH proton, making it highly reactive in a Mitsunobu coupling with 3-butyn-1-ol [1]. Subsequent hydrazinolysis cleanly removes the phthalimide protecting group.

Pathway B: The Mesylation-Boc Route (Hydrazine-Free Alternative)

For laboratories avoiding highly toxic hydrazine, an alternative exists using tert-butyl N-hydroxycarbamate (Boc-NHOH). 3-butyn-1-ol is first activated as a methanesulfonate (mesylate). Boc-NHOH is then O-alkylated using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base, followed by acidic N-deprotection [2]. This avoids the formation of phthalhydrazide byproducts.

SynthesisRoutes SM 3-butyn-1-ol (Starting Material) Int1 N-(but-3-yn-1-yloxy)phthalimide SM->Int1 Mitsunobu (PPh3, DIAD) Int2 but-3-yn-1-yl methanesulfonate SM->Int2 Mesylation (MsCl, Et3N) NHPI N-Hydroxyphthalimide (NHPI) NHPI->Int1 Boc Boc-NHOH Int3 Boc-O-(but-3-yn-1-yl)hydroxylamine Boc->Int3 Target O-(but-3-yn-1-yl)hydroxylamine Int1->Target Hydrazinolysis (NH2NH2) Int2->Int3 Alkylation (DBU) Int3->Target Deprotection (HCl/Ether)

Figure 1: Divergent de novo synthetic pathways for O-(but-3-yn-1-yl)hydroxylamine.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: The Mitsunobu-Hydrazinolysis Route

Step 1: Synthesis of N-(but-3-yn-1-yloxy)phthalimide Causality Check: Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its superior safety profile and lower volatility. Triphenylphosphine oxide (TPPO) generation is the primary drawback, necessitating a specific precipitation step for self-validation.

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 3-butyn-1-ol (1.0 eq, 10 mmol) and N-hydroxyphthalimide (1.05 eq, 10.5 mmol) in anhydrous Tetrahydrofuran (THF, 50 mL).

  • Activation: Add Triphenylphosphine (PPh₃) (1.1 eq, 11 mmol). Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Dropwise add DIAD (1.1 eq, 11 mmol) over 15 minutes. The solution will transition from yellow to pale orange.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the NHPI spot (UV active) indicates completion.

  • Workup & TPPO Removal: Concentrate the mixture under reduced pressure. Resuspend the crude residue in cold diethyl ether/hexane (1:1, 30 mL). Causality: TPPO is highly insoluble in cold non-polar solvent mixtures and will precipitate as a white solid. Filter the solid and concentrate the filtrate.

  • Purification: Purify via flash column chromatography (silica gel, gradient 10-20% EtOAc in Hexanes) to yield N-(but-3-yn-1-yloxy)phthalimide as a white solid.

Step 2: Hydrazinolysis to O-(but-3-yn-1-yl)hydroxylamine

  • Reaction: Dissolve the purified phthalimide intermediate (1.0 eq, 5 mmol) in Ethanol (20 mL). Add hydrazine hydrate (N₂H₄·H₂O, 2.0 eq, 10 mmol) dropwise.

  • Stirring: Stir at room temperature for 2-3 hours. Self-Validation: A massive white precipitate of phthalhydrazide will form. This visual cue guarantees the deprotection is occurring.

  • Filtration: Filter the white precipitate through a Celite pad and wash with cold ethanol.

  • Isolation: Carefully concentrate the filtrate under reduced pressure (Caution: the target molecule is volatile; do not heat above 30 °C). To isolate as a stable salt, redissolve in diethyl ether and add 1M HCl in ether to precipitate O-(but-3-yn-1-yl)hydroxylamine hydrochloride.

MitsunobuWorkflow Step1 Activation PPh3 + DIAD (0°C) Step2 Coupling Add 3-butyn-1-ol & NHPI Step1->Step2 Step3 Workup Precipitate TPPO in Ether/Hexane Step2->Step3 Step4 Deprotection Hydrazine hydrate in EtOH Step3->Step4 Step5 Isolation Filter phthalhydrazide, form HCl salt Step4->Step5

Figure 2: Sequential workflow of the Mitsunobu-Hydrazinolysis protocol.

Protocol B: The Mesylation-Boc Route (Alternative)

This method avoids hydrazine, which can negatively affect downstream enzymatic applications if trace amounts remain [2].

  • Mesylation: React 3-butyn-1-ol (10 mmol) with Methanesulfonyl chloride (MsCl, 1.2 eq) and Triethylamine (1.5 eq) in Dichloromethane (DCM) at 0 °C for 2 hours. Wash with 1M HCl, brine, dry over MgSO₄, and concentrate to yield but-3-yn-1-yl methanesulfonate.

  • Alkylation: In a flask, combine tert-butyl N-hydroxycarbamate (Boc-NHOH, 1.1 eq) and DBU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Stir for 15 mins. Add the mesylate (1.0 eq) and stir at 25 °C for 16 hours. Causality: DBU is strictly required here as it deprotonates the hydroxyl group without acting as a competing nucleophile against the mesylate [2].

  • Extraction: Dilute with EtOAc, wash extensively with water (to remove DMF and DBU salts), and purify via silica gel chromatography.

  • Deprotection: Dissolve the Boc-protected intermediate in dry diethyl ether. Bubble dry HCl gas (or add 2M HCl in ether) and stir for 2 hours. The product, O-(but-3-yn-1-yl)hydroxylamine hydrochloride, will precipitate as a crystalline solid[2].

Quantitative Data Presentation

The following table summarizes the comparative metrics of the two synthetic pathways to aid researchers in selecting the optimal route for their laboratory infrastructure.

MetricPathway A: Mitsunobu RoutePathway B: Mesylation-Boc Route
Overall Yield (2 steps) 70 - 78%56 - 65%
Primary Byproducts Triphenylphosphine oxide (TPPO), PhthalhydrazideTriethylamine hydrochloride, DBU salts
Purification Bottleneck TPPO removal during chromatographyComplete removal of DMF during extraction
Deprotection Reagent Hydrazine hydrate (Toxic, volatile)HCl in Diethyl Ether (Corrosive)
Reaction Time (Total) ~16 hours~22 hours
Target Molecule Form Free base (volatile) or HCl saltHCl salt (crystalline)

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized O-(but-3-yn-1-yl)hydroxylamine, the following analytical signatures must be verified:

  • Mass Spectrometry (ESI-MS): The theoretical monoisotopic mass is 85.05 Da. Look for the [M+H]+ adduct at m/z 86.06 and the [M+Na]+ adduct at m/z 108.04 [3].

  • ¹H NMR (400 MHz, CDCl₃):

    • Terminal alkyne proton (C≡C-H ): ~1.95 ppm (t, J = 2.6 Hz, 1H).

    • Methylene adjacent to alkyne (-CH ₂-C≡C): ~2.45 ppm (td, J = 6.8, 2.6 Hz, 2H).

    • Methylene adjacent to oxygen (-O-CH ₂-): ~3.80 ppm (t, J = 6.8 Hz, 2H).

    • Aminooxy protons (-O-NH ₂): ~5.40 ppm (br s, 2H, exchanges with D₂O).

Troubleshooting Note: If the ¹H NMR shows a massive multiplet around 7.4–7.7 ppm in the Mitsunobu route, TPPO contamination is present. The product must be re-precipitated or converted to the HCl salt and washed with cold DCM.

References

  • Ghosh, A. K., & Brindisi, M. "Methods for Hydroxamic Acid Synthesis." National Center for Biotechnology Information (NIH - PMC).
  • Albrecht, S., Defoin, A., & Tarnus, C. "Simple Preparation of O-Substituted Hydroxylamines from Alcohols." Synthesis, 2006, 1635-1638. Organic-Chemistry.org.
  • PubChemLite. "O-(but-3-yn-1-yl)hydroxylamine (C4H7NO)." Université du Luxembourg.
Foundational

reaction mechanism of O-(but-3-yn-1-yl)hydroxylamine oxime ligation

An In-depth Technical Guide to the Reaction Mechanism of O-(but-3-yn-1-yl)hydroxylamine Oxime Ligation Introduction: A Gateway to Advanced Bioconjugation In the landscape of modern drug development and chemical biology,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Reaction Mechanism of O-(but-3-yn-1-yl)hydroxylamine Oxime Ligation

Introduction: A Gateway to Advanced Bioconjugation

In the landscape of modern drug development and chemical biology, the ability to selectively and stably link molecular components under biologically compatible conditions is paramount. Oxime ligation, a cornerstone of "click chemistry," has emerged as an indispensable tool for this purpose.[1][2] It describes the chemoselective reaction between an aminooxy-functionalized molecule and a carbonyl (an aldehyde or ketone), forming a highly stable oxime bond.[1][3] This reaction's high efficiency, mild conditions, and orthogonality to most biological functional groups make it ideal for constructing complex bioconjugates, from antibody-drug conjugates (ADCs) to sophisticated molecular probes.[4][5]

This guide focuses on a particularly versatile reagent, O-(but-3-yn-1-yl)hydroxylamine . The power of this molecule lies in its dual functionality. The hydroxylamine group serves as the reactive handle for the primary oxime ligation, while the terminal alkyne provides a secondary, bioorthogonal handle for subsequent modifications via reactions like the Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (CuAAC or SPAAC).[6][7] This unique feature enables a sequential "double-click" strategy, unlocking advanced molecular architectures for next-generation therapeutics and diagnostics. As a senior application scientist, this document provides a comprehensive exploration of the core reaction mechanism, kinetics, and field-proven protocols essential for leveraging this powerful chemistry.

Core Principles and Mechanistic Deep Dive

The formation of an oxime is a condensation reaction that proceeds through a well-defined, two-step mechanism.[1] The reaction is renowned for its robustness and the exceptional stability of the resulting C=N-O linkage, which is significantly more resistant to hydrolysis than corresponding imine or hydrazone bonds.[1][2]

The Two-Step Reaction Mechanism

The ligation between O-(but-3-yn-1-yl)hydroxylamine and a carbonyl compound (e.g., an aldehyde, R'-CHO) involves nucleophilic attack followed by dehydration.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon.[1] The nitrogen atom, rather than the adjacent oxygen, acts as the nucleophile due to its lower electronegativity and the α-effect, where the lone pair on the adjacent oxygen destabilizes the nitrogen's lone pair, increasing its energy and nucleophilicity.[8] This attack forms a transient, tetrahedral intermediate known as a hemiaminal.

  • Acid-Catalyzed Dehydration: The hemiaminal intermediate is unstable and undergoes rapid, acid-catalyzed dehydration. Protonation of the hydroxyl group creates a good leaving group (water), which is eliminated to form a protonated oxime. Subsequent deprotonation yields the final, stable oxime product and regenerates the acid catalyst.

Caption: The two-step mechanism of oxime ligation.
Reaction Kinetics and Catalysis: Accelerating the Ligation

The rate of oxime formation is highly pH-dependent. The reaction proceeds optimally under slightly acidic conditions (pH 4-5).[5][9] This pH represents a crucial balance: it is acidic enough to facilitate protonation of the carbonyl oxygen, increasing its electrophilicity, while being mild enough to ensure a sufficient population of the hydroxylamine remains in its non-protonated, nucleophilic form.

However, many biological applications require reactions to proceed at or near neutral pH (pH 7.0-7.4), where the uncatalyzed reaction can be slow.[10] To overcome this, nucleophilic catalysts, most notably aniline and its derivatives, are employed to significantly accelerate the ligation.[3][10] p-Phenylenediamine (pPDA) has been shown to be a particularly effective catalyst at neutral pH.[5][10]

The catalytic mechanism involves the initial formation of a highly reactive protonated Schiff base (an iminium ion) between the aniline catalyst and the carbonyl. This intermediate is more susceptible to nucleophilic attack by the hydroxylamine than the original carbonyl. The subsequent transoximation (exchange reaction) is rapid, yielding the final oxime product and regenerating the aniline catalyst.[2]

Catalyzed_Oxime_Ligation Carbonyl R'-CHO (Carbonyl) SchiffBase Protonated Schiff Base (Iminium Intermediate) Carbonyl->SchiffBase + Aniline - H₂O Aniline Aniline (Catalyst) Aniline->SchiffBase Oxime R'-CH=N-OR (Oxime Product) SchiffBase->Oxime + R-ONH₂ Hydroxylamine R-ONH₂ Hydroxylamine->Oxime RegenAniline Aniline (Regenerated) Oxime->RegenAniline - H⁺

Caption: The catalytic cycle of aniline in oxime ligation.

Quantitative Data: Reaction Rate Enhancement

The choice of catalyst and pH has a dramatic impact on the efficiency of oxime ligation. The data below summarizes the significant rate enhancements achievable with aniline-based catalysts, particularly at neutral pH, which is critical for applications involving sensitive biomolecules.

ConditionReactantsCatalyst (10 mM)pHSecond-Order Rate Constant (k₂)Rate Enhancement (vs. Uncatalyzed)
Model System 1Oxidized T3 Protein + aminooxy-PEGNone7.0~0.03 M⁻¹s⁻¹1x
Model System 1Oxidized T3 Protein + aminooxy-PEGAniline7.0~0.6 M⁻¹s⁻¹~19x
Model System 1Oxidized T3 Protein + aminooxy-PEGp-Phenylenediamine7.0~3.6 M⁻¹s⁻¹~120x
Model System 2Citral (aldehyde) + aminooxy-dansylAniline7.00.041 M⁻¹s⁻¹-
Model System 2Citral (aldehyde) + aminooxy-dansylm-Phenylenediamine7.00.61 M⁻¹s⁻¹~15x (vs. Aniline)

Data synthesized from references[5][10]. Rate constants are approximate and depend on specific substrates and conditions.

Experimental Protocol: Catalyzed Ligation at Neutral pH

This protocol outlines a general procedure for conjugating a carbonyl-containing biomolecule with O-(but-3-yn-1-yl)hydroxylamine using a p-phenylenediamine catalyst under physiological conditions.

Materials
  • Carbonyl-functionalized biomolecule (e.g., aldehyde-modified antibody) in a suitable buffer (e.g., PBS, pH 7.4).

  • O-(but-3-yn-1-yl)hydroxylamine hydrochloride.

  • p-Phenylenediamine (pPDA) catalyst stock solution (e.g., 100 mM in PBS, pH 7.4, freshly prepared and protected from light).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Purification system (e.g., size-exclusion chromatography column).

Step-by-Step Methodology
  • Prepare Biomolecule Solution:

    • Dissolve the carbonyl-containing biomolecule in PBS (pH 7.4) to a final concentration appropriate for the specific molecule (e.g., 1-10 mg/mL for an antibody).

    • Causality: Working at a defined concentration is critical for reproducible kinetics and for accurately calculating molar equivalents of reagents.

  • Add Aminooxy Reagent:

    • Add O-(but-3-yn-1-yl)hydroxylamine to the biomolecule solution to a final concentration representing a 20- to 50-fold molar excess over the biomolecule.

    • Causality: A significant molar excess of the smaller aminooxy reagent drives the reaction equilibrium towards product formation, ensuring high conjugation efficiency, especially when working with low concentrations of the biomolecule.

  • Initiate Catalysis:

    • Add the p-phenylenediamine stock solution to the reaction mixture to a final concentration of 2-10 mM. Mix gently by inversion or slow vortexing.

    • Causality: The catalyst is added last to initiate the rapid phase of the reaction. pPDA is highly effective at this concentration for accelerating the ligation at neutral pH without requiring harsh, acidic conditions that could denature sensitive proteins.[9]

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time depends on the reactivity of the specific carbonyl and the desired conversion.

    • Causality: Incubation allows the reaction to proceed to completion. Monitoring progress is key, as prolonged incubation is unnecessary and can increase the risk of side reactions or sample degradation.

  • Monitoring and Quenching (Optional):

    • The reaction progress can be monitored by analytical techniques such as SDS-PAGE (for proteins), mass spectrometry (to confirm conjugate mass), or RP-HPLC.

    • If necessary, the reaction can be quenched by adding an excess of a scavenger molecule like acetone or by immediate purification.

  • Purification:

    • Purify the resulting alkyne-functionalized bioconjugate to remove excess aminooxy reagent and catalyst. Size-exclusion chromatography (e.g., a desalting column) is a common and effective method for proteins.

    • Causality: Purification is a critical self-validating step. It ensures that the final product is free from unreacted components that could interfere with downstream applications, such as the subsequent alkyne-azide cycloaddition.

Caption: Experimental workflow for catalyzed oxime ligation.

Conclusion: A Versatile and Indispensable Reaction

The oxime ligation of O-(but-3-yn-1-yl)hydroxylamine stands as a powerful and highly reliable method in the toolbox of the modern drug developer and chemical biologist. Its mechanistic elegance, favorable kinetics under catalyzed, physiological conditions, and the unique dual-functionality offered by the terminal alkyne group provide a robust platform for creating precisely defined molecular constructs. By understanding the core principles of the reaction mechanism and the critical role of catalysis, researchers can confidently apply this chemistry to build the next generation of targeted therapeutics, advanced diagnostics, and functional biomaterials.

References

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(74), 10373-10376. [Link]

  • Debets, M. F., van Berkel, S. S., & van Hest, J. C. M. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(18), 3496-3500. [Link]

  • Kölmel, D. K., & Kool, E. T. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 24(12), 1963-1970. [Link]

  • Kalia, J., & Raines, R. T. (2008). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition, 47(38), 7523-7526. [Link]

  • Michael, F. E., & Cochran, B. M. (2008). Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes using Hydroxylamines. Journal of the American Chemical Society, 130(51), 17274-17275. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(34), 10074-10081. [Link]

  • Zhang, L., et al. (2025). Chemoselective Methionine Bioconjugation with Hydroxylamine Esters for Peptide/Protein Modifications. Organic Letters. [Link]

  • Reddy, P. V., & Kumar, S. (2022). Leveraging Alkyne–Oximium Cyclization for the Stereoselective Synthesis of Isoxazolidine. Organic Letters, 24(48), 8945-8949. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(74), 10373-10376. [Link]

  • Yilmaz, I., & Demirkiran, O. (2022). The Use of Click Chemisty in Drug Development Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 859-878. [Link]

  • van der Heijden, P. C., et al. (2023). Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions. Molecules, 28(16), 6098. [Link]

  • Tokyo University of Science. (2025). Innovative Click Chemistry Method Revolutionizes Drug Development. Lab Manager. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. [Link]

  • PubChemLite. (n.d.). O-(but-3-yn-1-yl)hydroxylamine (C4H7NO). Retrieved from PubChemLite. [Link]

  • Gormley, N. A., & Dove, A. P. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(22), 3726-3740. [Link]

  • Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]

  • Peterson, E. M., & Markgraf, J. H. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. ACS Medicinal Chemistry Letters, 7(2), 155-160. [Link]

Sources

Exploratory

Orthogonal Bioconjugation via O-(but-3-yn-1-yl)hydroxylamine (CAS 149649-82-1): Chemical Properties, Safety Protocols, and Application Workflows

Executive Summary In the rapidly evolving landscape of bioconjugation, antibody-drug conjugates (ADCs), and materials science, achieving site-specific, orthogonal labeling of biomacromolecules is a critical bottleneck[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of bioconjugation, antibody-drug conjugates (ADCs), and materials science, achieving site-specific, orthogonal labeling of biomacromolecules is a critical bottleneck[1]. As a Senior Application Scientist, I frequently deploy O-(but-3-yn-1-yl)hydroxylamine (CAS 149649-82-1) to solve this challenge. By bridging a highly nucleophilic hydroxylamine group with a bioorthogonal terminal alkyne, this bifunctional linker enables a seamless, two-step conjugation strategy: oxime ligation followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

This whitepaper provides an in-depth technical analysis of the compound's chemical properties, Safety Data Sheet (SDS) parameters, and field-proven experimental protocols designed for drug development professionals.

Chemical Identity & Physical Properties

O-(but-3-yn-1-yl)hydroxylamine is an aliphatic O-alkylhydroxylamine[2]. The fundamental causality behind its utility lies in the "alpha-effect." The adjacent oxygen atom donates electron density to the nitrogen, significantly enhancing the nucleophilicity of the nitrogen's lone pair compared to standard aliphatic amines. This unique electronic state allows the molecule to react rapidly with aldehydes and ketones at mildly acidic pH levels (4.5–5.5), a range where standard primary amines are protonated and rendered inactive.

Table 1: Chemical and Structural Identifiers
PropertyValue
Chemical Name O-(but-3-yn-1-yl)hydroxylamine[2]
CAS Number 149649-82-1[2]
Molecular Formula C4H7NO[3]
Molecular Weight 85.10 g/mol
Monoisotopic Mass 85.0527 Da[3]
SMILES C#CCCON[3]
Solubility Soluble in water, DMSO, DMF, and Methanol

Safety Data Sheet (SDS) & Hazard Mitigation

Handling O-(but-3-yn-1-yl)hydroxylamine requires a rigorous understanding of its reactivity. According to global SDS databases, the compound is classified under specific hazard pictograms due to its aggressive nucleophilicity[2].

Hazard Classifications
  • Corrosive (GHS05): The strong nucleophilicity that makes this compound useful also makes it hazardous[2]. It can react indiscriminately with electrophilic sites in biological tissues, leading to severe skin burns and eye damage[4].

  • Irritant / Acute Toxicity (GHS07): The compound is harmful if swallowed, inhaled, or absorbed through the skin, causing severe respiratory and dermal irritation[4].

Self-Validating Safety & Spill Protocol

Standard laboratory spill kits rely on passive absorption, which leaves the reactive hydroxylamine intact. To ensure a self-validating safety system , we employ a targeted chemical quenching strategy.

  • Quenching: Flood the spill area with a 5% acetone or dilute formaldehyde solution. The causality here is straightforward: the carbonyl groups rapidly react with the spilled hydroxylamine to form a stable, non-volatile oxime, instantly neutralizing the nucleophilic hazard.

  • Validation: Apply a drop of Trinitrobenzenesulfonic acid (TNBS) or ninhydrin to the wiped surface. If the surface turns yellow (TNBS) or purple (ninhydrin), unreacted primary amine/hydroxylamine is still present. A lack of color change validates that the area is chemically neutralized and safe.

SpillResponse S1 Spill Detected (O-alkylhydroxylamine) S2 Apply Dilute Aldehyde (e.g., 5% Acetone/Water) S1->S2 S3 Oxime Formation (Neutralizes Nucleophile) S2->S3 S4 Apply TNBS/Ninhydrin Test S3->S4 S5 Color Change? (Yellow/Purple = Active) S4->S5 S6 Re-apply Quencher S5->S6 Yes S7 No Color Change (Safe to Wipe) S5->S7 No S6->S2

Self-validating safety protocol for neutralizing and verifying O-alkylhydroxylamine spills.

Mechanistic Workflows & Applications

The primary application of CAS 149649-82-1 is the synthesis of complex bioconjugates. The logic of this workflow relies on strict pH-dependent orthogonality.

The Causality of pH in Oxime Ligation: At pH 4.5, a target aldehyde (e.g., generated via periodate oxidation of a glycan) becomes highly electrophilic due to the partial protonation of its carbonyl oxygen. Meanwhile, the hydroxylamine (pKa ~4.5–5.0) remains partially unprotonated, maintaining its nucleophilicity. If the pH is too high (>7), the aldehyde is less reactive; if the pH is too low (<3), the hydroxylamine becomes fully protonated and unreactive.

Step-by-Step Methodology: Dual-Labeling of a Glycoprotein

This protocol details the insertion of an alkyne handle onto a glycoprotein, followed by click chemistry[1].

Phase 1: Oxime Ligation

  • Oxidation: Treat the glycoprotein (1 mg/mL in PBS) with 10 mM sodium periodate (NaIO₄) for 30 minutes at 4°C in the dark to oxidize terminal sialic acids to aldehydes.

  • Quenching: Add 10 mM sodium sulfite to quench excess periodate, preventing over-oxidation.

  • Buffer Exchange: Desalt the protein into 100 mM Sodium Acetate buffer, pH 4.5.

  • Ligation: Add O-(but-3-yn-1-yl)hydroxylamine to a final concentration of 5 mM. Incubate for 2 hours at room temperature. The alpha-effect drives the rapid formation of a highly stable oxime linkage.

  • Purification: Remove the excess linker via size-exclusion chromatography (e.g., Sephadex G-25) equilibrated in PBS (pH 7.4).

Phase 2: CuAAC Click Chemistry

  • Reaction Setup: To the alkyne-modified protein, add an azide-functionalized payload (e.g., Azide-Fluorophore, 5 equivalents)[1].

  • Catalyst Addition: Add a pre-mixed complex of CuSO₄ (100 µM) and THPTA ligand (500 µM). Note: Pre-mixing is critical to protect the protein from oxidative damage by free Cu(II).

  • Initiation: Add sodium ascorbate (5 mM) to reduce Cu(II) to the active Cu(I) species.

  • Incubation & Recovery: Incubate for 1 hour at room temperature, then purify the final conjugate using a desalting column.

Bioconjugation A Oxidized Glycoprotein (Aldehyde) C Oxime Ligation (pH 4.5 - 5.5) A->C B O-(but-3-yn-1-yl)hydroxylamine (CAS 149649-82-1) B->C D Alkyne-Modified Protein C->D F CuAAC Click Reaction (pH 7.4) D->F E Azide-Fluorophore + Cu(I) Catalyst E->F G Fluorescently Labeled Glycoprotein F->G

Orthogonal bioconjugation pathway utilizing oxime ligation followed by CuAAC click chemistry.

Table 2: Comparative Efficiency of Bioconjugation Linkers
Linker TypeReactive GroupTargetOptimal pHReaction Kinetics (M⁻¹s⁻¹)Stability of Linkage
O-(but-3-yn-1-yl)hydroxylamine HydroxylamineAldehyde/Ketone4.5 - 5.510⁻³ - 10⁻²High (Oxime)
Standard Aliphatic AminePrimary AmineAldehyde6.0 - 8.0< 10⁻⁴Low (Schiff Base)
HydrazideHydrazineAldehyde4.5 - 6.010⁻⁴ - 10⁻³Moderate (Hydrazone)

Conclusion

O-(but-3-yn-1-yl)hydroxylamine (149649-82-1) is an indispensable tool for modern bioconjugation, bridging the gap between classical carbonyl chemistry and modern click chemistry[1]. While its nucleophilic nature presents specific handling hazards (GHS05/GHS07)[2], implementing chemically validated quenching protocols ensures absolute laboratory safety. By strictly controlling reaction parameters—specifically pH and stoichiometry—researchers can leverage this molecule to synthesize complex, multi-functional biologics with unparalleled precision.

References

  • "O-(but-3-yn-1-yl)
  • "O-(but-3-yn-1-yl)hydroxylamine (C4H7NO)", PubChemLite via Université du Luxembourg,
  • "O-(but-3-yn-1-yl)hydroxylamine Product Page", Sigma-Aldrich,
  • "Breakthrough in Click Chemistry: Innovative Method Revolutionizes Drug Development", Tokyo University of Science,

Sources

Foundational

Whitepaper: Reactivity and Bioconjugation Dynamics of O-(but-3-yn-1-yl)hydroxylamine with Aliphatic Aldehydes

Executive Summary O-(but-3-yn-1-yl)hydroxylamine is a highly versatile bifunctional linker equipped with an α -effect alkoxyamine and a terminal alkyne. This dual functionality makes it an indispensable tool in modern ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-(but-3-yn-1-yl)hydroxylamine is a highly versatile bifunctional linker equipped with an α -effect alkoxyamine and a terminal alkyne. This dual functionality makes it an indispensable tool in modern chemical biology, enabling the chemoselective tagging of aliphatic aldehydes via oxime ligation, followed by orthogonal functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This whitepaper provides a comprehensive mechanistic and practical guide to optimizing its reactivity with aliphatic aldehydes for drug development, PROTAC synthesis, and advanced bioconjugation.

Mechanistic Principles of Oxime Ligation

Oxime ligation is a bioorthogonal "click" reaction characterized by the condensation of an alkoxyamine with an aldehyde or ketone. The reaction between O-(but-3-yn-1-yl)hydroxylamine and an aliphatic aldehyde proceeds via a two-step mechanism:

  • Nucleophilic Attack : The highly nucleophilic nitrogen of the aminooxy group attacks the electrophilic carbonyl carbon of the aliphatic aldehyde, generating a tetrahedral intermediate.

  • Dehydration : The intermediate undergoes dehydration to form a 1[1].

Unlike imines or hydrazones, the resulting oxime linkage exhibits exceptional hydrolytic stability under physiological conditions, making it ideal for creating long-lasting bioconjugates such as antibody-drug conjugates (ADCs)[1].

G Aldehyde Aliphatic Aldehyde (R-CHO) SchiffBase Protonated Schiff Base (Activated Intermediate) Aldehyde->SchiffBase + Catalyst (Fast) Alkoxyamine O-(but-3-yn-1-yl)hydroxylamine (Bifunctional Linker) Tetrahedral Tetrahedral Intermediate Alkoxyamine->Tetrahedral SchiffBase->Tetrahedral + Alkoxyamine (Nucleophilic Attack) Oxime Stable Oxime Conjugate (Terminal Alkyne Intact) Tetrahedral->Oxime - H2O (Dehydration) Catalyst Nucleophilic Catalyst (mPDA / Aniline) Tetrahedral->Catalyst Regeneration Catalyst->SchiffBase

Mechanistic pathway of catalyzed oxime ligation with O-(but-3-yn-1-yl)hydroxylamine.

Kinetic Optimization and Nucleophilic Catalysis

A critical challenge in oxime ligation is the sluggish reaction rate at neutral pH. While acidic conditions (pH 4-5) accelerate dehydration, they often induce biomolecular degradation. To resolve this, 2 are employed to facilitate the reaction under physiological conditions[2].

Causality of Catalyst Selection: Catalysts operate by reacting with the aliphatic aldehyde to form a protonated Schiff base. This intermediate is significantly more electrophilic than the native carbonyl, lowering the activation energy for the subsequent attack by O-(but-3-yn-1-yl)hydroxylamine[3].

While aniline is the traditional standard, its utility is bottlenecked by a solubility limit of ~100 mM and moderate nucleophilicity. In contrast, m-phenylenediamine (mPDA) features electron-donating amine substituents that enhance catalytic activity and dramatically increase aqueous solubility. This allows mPDA to be used at much higher concentrations,4 compared to aniline[4]. Furthermore, aliphatic aldehydes demonstrate superior ligation kinetics compared to conjugated aromatic aldehydes, as the lack of resonance stabilization in the alkyl chain increases the electrophilicity of the carbonyl carbon[5].

Table 1: Kinetic Comparison of Catalysts in Oxime Ligation (Aliphatic Substrates)

CatalystConcentrationObserved Rate Constant ( kobs​ )Relative Efficiency
Aniline100 mM10.3 M−1s−1 1.0x (Baseline)
mPDA100 mM27.0 M−1s−1 ~2.6x
mPDA500 mMN/A (High Rate)>10.0x
mPDA750 mMN/A (High Rate)~15.0x

Data synthesized from comparative kinetic analyses of oxime ligation catalysts[4].

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocol integrates internal validation checkpoints to confirm the successful conjugation of O-(but-3-yn-1-yl)hydroxylamine.

Protocol: Dual-Stage Bioconjugation via Oxime Ligation and CuAAC Objective: To conjugate O-(but-3-yn-1-yl)hydroxylamine to an aliphatic aldehyde-functionalized biomolecule, followed by orthogonal click functionalization.

Phase 1: Substrate Preparation & Catalyst Formulation

  • Aldehyde Generation : If starting with an N-terminal Ser/Thr protein, dissolve the protein in PBS (pH 7.4). Add sodium periodate to a final concentration of 1-2 mM. Incubate in the dark for 15-30 minutes at room temperature to generate the aliphatic aldehyde. Purify using a desalting column to remove excess periodate[1].

  • Catalyst Preparation : Prepare a 500 mM stock solution of m-phenylenediamine (mPDA) in 100 mM phosphate buffer (pH 7.0). Causality: High-concentration mPDA drives the rapid formation of the Schiff base intermediate without acidifying the solution, preserving protein folding[4].

Phase 2: Oxime Ligation 3. Reaction Setup : Combine the aliphatic aldehyde-functionalized substrate (e.g., 50 µM) with O-(but-3-yn-1-yl)hydroxylamine (250 µM, 5-fold molar excess) in the mPDA buffer. 4. Incubation : Incubate the mixture at 25°C for 1-2 hours. Causality: The alkyl linker of the aliphatic aldehyde ensures rapid kinetics, often achieving near-complete conversion within this timeframe[5]. 5. Validation Checkpoint 1 (LC-MS) : Extract a 2 µL aliquot and analyze via LC-MS. Confirm the mass shift corresponding to the loss of H2​O and the addition of the linker mass (+67.04 Da). Do not proceed until >95% conversion is verified.

Phase 3: Orthogonal CuAAC Functionalization 6. Click Reaction : To the purified oxime conjugate, add an azide-functionalized payload (e.g., fluorophore or drug), CuSO4​ (1 mM), THPTA ligand (5 mM), and sodium ascorbate (5 mM). 7. Incubation & Purification : Incubate for 1 hour at room temperature. Purify the final conjugate via Size Exclusion Chromatography (SEC). 8. Validation Checkpoint 2 : Verify the final construct via SDS-PAGE and intact mass spectrometry to ensure the payload was successfully "clicked" onto the terminal alkyne.

Workflow Step1 1. Substrate Preparation Generate aliphatic aldehyde via periodate oxidation Step2 2. Oxime Ligation React with O-(but-3-yn-1-yl)hydroxylamine in presence of mPDA (pH 6-7) Step1->Step2 Step3 3. Validation Monitor via LC-MS Check for mass shift Step2->Step3 Step4 4. Orthogonal Functionalization CuAAC Click Chemistry utilizing terminal alkyne Step3->Step4

Step-by-step experimental workflow for dual-functional bioconjugation.

Applications in Drug Development

The orthogonal nature of O-(but-3-yn-1-yl)hydroxylamine makes it a premier building block for modular drug design. By anchoring the linker to an aliphatic aldehyde on a target protein, researchers can subsequently "click" diverse payloads (e.g., PEG chains, cytotoxic agents, or E3 ligase recruiters) onto the terminal alkyne. This decoupled approach allows for the rapid generation of structure-activity relationship (SAR) libraries without needing to re-optimize the primary bioconjugation step.

References
  • Benchchem . "An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners." 1

  • PMC - NIH . "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation." 4

  • Benchchem . "Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center."2

  • MDPI . "Native Chemical Ligation: A Boon to Peptide Chemistry." 3

  • Glen Research . "Glen Report 25.15 - Technical Brief - Aldehyde and AminoOxy conjugations." 5

Sources

Exploratory

Comprehensive Technical Guide on O-(but-3-yn-1-yl)hydroxylamine: NMR Spectral Analysis and Bioconjugation Workflows

Executive Summary In the rapidly evolving landscape of bioconjugation, antibody-drug conjugates (ADCs), and targeted protein degradation (PROTACs), the demand for highly efficient, modular linkers is paramount. O-(but-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of bioconjugation, antibody-drug conjugates (ADCs), and targeted protein degradation (PROTACs), the demand for highly efficient, modular linkers is paramount. O-(but-3-yn-1-yl)hydroxylamine (also known as 4-(aminooxy)but-1-yne) serves as a premier heterobifunctional linker. By combining a highly nucleophilic hydroxylamine group with a terminal alkyne, this molecule enables a dual-bioorthogonal approach: it facilitates oxime ligation with aldehydes/ketones and subsequent azide-alkyne cycloaddition (CuAAC or SPAAC).

This whitepaper provides an authoritative guide on the structural rationale, synthesis, high-resolution Nuclear Magnetic Resonance (NMR) spectral data, and field-proven bioconjugation workflows for this critical linker.

Structural Rationale and Mechanistic Utility

The architecture of O-(but-3-yn-1-yl)hydroxylamine is deliberately designed to bridge two distinct bioorthogonal chemistries without cross-reactivity[1].

  • The Hydroxylamine Terminus ( −O−NH2​ ): The presence of the adjacent oxygen atom imparts the " α -effect," significantly increasing the nucleophilicity of the nitrogen lone pair compared to standard aliphatic amines. This allows for rapid, chemoselective condensation with aldehyde-tagged proteins (e.g., generated via formylglycine generating enzyme) at mildly acidic pH (4.5–6.0) to form hydrolytically stable oxime linkages[2].

  • The Alkyne Terminus ( −C≡CH ): The terminal alkyne is a bioinert handle that remains completely unreactive under the acidic conditions of oxime ligation. Once the oxime bond is secured, the alkyne can be "clicked" with an azide-functionalized payload (such as a fluorophore, PEG chain, or cytotoxic drug) using copper catalysis (CuAAC) or strain-promoted methods[1].

Standardized Synthesis Protocol

The synthesis of O-(but-3-yn-1-yl)hydroxylamine is achieved via a robust two-step sequence: a Mitsunobu reaction followed by hydrazinolysis.

Step 1: Mitsunobu Reaction
  • Objective: Convert 3-butyn-1-ol to N-(but-3-ynyloxy)phthalimide.

  • Causality & Rationale: The Mitsunobu reaction is selected because it facilitates direct C-O bond formation from a primary alcohol under mild, neutral conditions. This avoids the generation of highly reactive alkyl halides or the use of harsh bases that could trigger the isomerization of the terminal alkyne into an internal alkyne.

  • Protocol:

    • Dissolve 3-butyn-1-ol (1.0 eq), N-hydroxyphthalimide (1.1 eq), and Triphenylphosphine ( PPh3​ , 1.2 eq) in anhydrous THF under an inert argon atmosphere.

    • Cool the mixture to 0 °C.

    • Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) over 30 minutes.

    • Warm to room temperature and stir for 12 hours.

  • Self-Validating System: Monitor via Thin-Layer Chromatography (TLC). The reaction is complete when the strongly UV-active N-hydroxyphthalimide spot disappears and a new, less polar UV-active product spot emerges.

Step 2: Hydrazinolysis (Ing-Manske Procedure)
  • Objective: Deprotect the phthalimide to yield the free hydroxylamine.

  • Causality & Rationale: Hydrazine hydrate acts as a potent bidentate nucleophile, selectively attacking the phthalimide carbonyls to form a highly stable, insoluble byproduct (phthalhydrazide). This cleanly liberates the target hydroxylamine without affecting the alkyne.

  • Protocol:

    • Dissolve the intermediate in ethanol.

    • Add hydrazine hydrate (1.5 eq) and stir at room temperature for 2–4 hours.

    • Filter the resulting white precipitate.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Self-Validating System: The visual precipitation of white phthalhydrazide confirms successful deprotection. Subsequent 1 H NMR of the filtrate will validate purity by the complete absence of aromatic phthalimide protons (7.7–7.8 ppm).

Synthesis A 3-butyn-1-ol (Starting Material) C N-(but-3-ynyloxy)phthalimide (Intermediate) A->C Mitsunobu Reaction B N-hydroxyphthalimide (PPh3, DIAD) B->C E O-(but-3-yn-1-yl)hydroxylamine (Final Product) C->E Hydrazinolysis D Hydrazine Hydrate (Deprotection) D->E

Fig 1: Two-step synthesis of O-(but-3-yn-1-yl)hydroxylamine via Mitsunobu reaction and hydrazinolysis.

High-Resolution NMR Spectral Analysis

Accurate characterization of O-(but-3-yn-1-yl)hydroxylamine is critical before utilizing it in complex bioconjugations. Below are the definitive 1 H and 13 C NMR assignments, complete with the structural causality driving each chemical shift.

Table 1: 1 H NMR Data (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)AssignmentCausality / Structural Rationale
5.40 Broad singlet (br s)2H- −ONH2​ Broadened due to the quadrupole moment of the nitrogen-14 nucleus and rapid intermolecular proton exchange.
3.78 Triplet (t)2H6.8 −OCH2​− Strongly deshielded (shifted downfield) by the inductive electron-withdrawing effect of the adjacent electronegative oxygen atom.
2.46 Doublet of triplets (td)2H6.8, 2.6 −CH2​C≡ Split into a triplet by the adjacent −CH2​− ( J=6.8 Hz), and further split into doublets via long-range coupling to the alkyne proton ( J=2.6 Hz).
1.98 Triplet (t)1H2.6 ≡CH Shielded by the diamagnetic anisotropy generated by the circulation of the alkyne's π -electrons in the applied magnetic field.
Table 2: 13 C NMR Data (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)AssignmentCausality / Structural Rationale
81.2 −C≡ (Internal)Sp-hybridized carbon; deshielded relative to the terminal carbon due to the inductive electron donation from the adjacent alkyl chain.
73.5 −OCH2​− Sp 3 -hybridized carbon; heavily deshielded by the directly attached electronegative oxygen atom.
69.7 ≡CH (Terminal)Sp-hybridized carbon; shielded relative to the internal alkyne carbon due to the lack of alkyl substitution.
19.3 −CH2​C≡ Sp 3 -hybridized carbon; resides in a shielded aliphatic environment, though slightly deshielded by the adjacent alkyne system.

Bioconjugation Workflow: Oxime Ligation to CuAAC

The true power of O-(but-3-yn-1-yl)hydroxylamine lies in its sequential application in protein engineering and cell surface modification[2].

Phase 1: Oxime Ligation
  • Preparation: Buffer exchange the aldehyde-tagged protein into a mildly acidic buffer (e.g., 100 mM Sodium Acetate, pH 4.5–5.5).

  • Reaction: Add 10–50 molar equivalents of O-(but-3-yn-1-yl)hydroxylamine. Aniline (10–100 mM) can be added as a nucleophilic catalyst to accelerate oxime formation.

  • Incubation: Incubate at room temperature for 2–12 hours.

  • Validation: Analyze via Intact Mass Spectrometry (LC-MS). A successful reaction is self-validated by a mass shift corresponding to the linker mass minus H2​O (-18 Da).

Phase 2: CuAAC Click Chemistry
  • Preparation: Purify the alkyne-functionalized protein via size-exclusion chromatography (SEC) or spin filtration to remove unreacted linker. Exchange into PBS (pH 7.4).

  • Reaction: Add the azide-functionalized payload (e.g., Azide-Fluorophore).

  • Catalysis: Introduce a pre-mixed catalytic complex of CuSO4​ (1 eq relative to protein) and THPTA ligand (5 eq), followed immediately by Sodium Ascorbate (10 eq) to reduce Cu(II) to the active Cu(I) species.

  • Validation: Confirm conjugation via SDS-PAGE (fluorescence imaging if a fluorophore was used) or LC-MS to observe the final payload mass addition.

Bioconjugation A Aldehyde-Tagged Protein (Target) C Oxime-Linked Protein (Alkyne Functionalized) A->C Oxime Ligation (pH 4.5 - 6.0) B O-(but-3-yn-1-yl)hydroxylamine (Bifunctional Linker) B->C E Fully Conjugated Protein (Triazole Linkage) C->E CuAAC Click Chemistry (CuSO4, THPTA, Ascorbate) D Azide-Functionalized Payload (Fluorophore/Drug) D->E

Fig 2: Dual bioorthogonal workflow utilizing oxime ligation followed by CuAAC click chemistry.

References

  • Title: Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins Source: JACS Au (American Chemical Society) URL: [Link]

  • Title: Protein and Cell Surface Engineering with Oxime Conjugates Source: eScholarship (University of California, Berkeley) URL: [Link]

Sources

Foundational

O-(but-3-yn-1-yl)hydroxylamine: Thermodynamic Properties, Phase Behavior, and Bioconjugation Workflows

Executive Summary In the rapidly evolving fields of chemical biology and targeted protein degradation (e.g., PROTAC development), the demand for highly specific, bioorthogonal crosslinkers has surged. O-(but-3-yn-1-yl)hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of chemical biology and targeted protein degradation (e.g., PROTAC development), the demand for highly specific, bioorthogonal crosslinkers has surged. O-(but-3-yn-1-yl)hydroxylamine has emerged as a premier bifunctional linker. Featuring both a nucleophilic aminooxy group and a terminal alkyne, it serves as a critical linchpin for orthogonal bioconjugation strategies. This technical whitepaper delineates the thermodynamic properties, phase behavior, and melting point dynamics of this compound, while providing field-validated, self-validating protocols for its application in oxime ligation and Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC).

Chemical Identity and Structural Mechanics

The structural architecture of O-(but-3-yn-1-yl)hydroxylamine is defined by a four-carbon aliphatic chain terminating in an alkyne on one end and an O-substituted hydroxylamine on the other.

  • IUPAC Name : O-(but-3-yn-1-yl)hydroxylamine

  • Molecular Formula : C4H7NO

  • Monoisotopic Mass : 85.0527 Da[1]

  • SMILES : C#CCCON[1]

The presence of the electronegative oxygen atom adjacent to the nitrogen significantly lowers the pKa of the conjugate acid (typically ~4.5 - 5.0) compared to standard alkylamines (pKa ~10). This "alpha-effect" enhances the nucleophilicity of the nitrogen at slightly acidic pH, making it exceptionally reactive toward carbonyls while remaining stable under physiological conditions.

Thermodynamic Properties and Melting Point Dynamics

Understanding the thermodynamic profile of O-(but-3-yn-1-yl)hydroxylamine is critical for reaction optimization, storage, and handling. The compound exists in two primary states: the free base and the hydrochloride (HCl) salt.

Phase Behavior: Free Base vs. Hydrochloride Salt

The free base of O-(but-3-yn-1-yl)hydroxylamine is a volatile liquid at standard temperature and pressure (STP). Due to the inherent instability of free hydroxylamines towards auto-oxidation and thermal degradation, it is rarely isolated or stored in this form. In contrast, the hydrochloride salt is a stable, crystalline solid. This salt formation is a standard industry practice to arrest the nucleophilicity of the aminooxy group and prevent degradation, significantly extending shelf-life[2].

Melting Point and Thermal Transitions
  • Free Base : The melting point of the free base is predicted to be well below 20 °C, remaining a liquid under ambient conditions. Related aliphatic alkynyl amines, such as 1-amino-3-butyne, are liquids at room temperature with boiling points around 100-103 °C.

  • Hydrochloride Salt : The melting point of the HCl salt is significantly higher due to the strong ionic lattice energy. Based on homologous compounds like O-(prop-2-yn-1-yl)hydroxylamine hydrochloride, the melting point is expected to be in the range of 135 °C to 150 °C[2]. The transition from a discrete molecular liquid to an ionic solid drastically alters its thermodynamic stability.

Predictive Thermodynamics

While empirical calorimetric data for the specific C4-alkynyl hydroxylamine is sparse, we can extrapolate from the parent hydroxylamine, which has an enthalpy of fusion (ΔfusH°) of 5.04 kJ/mol and an enthalpy of formation (ΔfH°gas) of -161.77 kJ/mol[3]. The addition of the butynyl chain introduces non-polar van der Waals interactions, increasing the entropy of vaporization and shifting the heat capacity.

Quantitative Data Presentation

Table 1: Thermodynamic and Physical Properties of O-(but-3-yn-1-yl)hydroxylamine

PropertyFree Base (Predicted/Extrapolated)Hydrochloride Salt (Empirical/Typical)
Molecular Weight 85.10 g/mol 121.56 g/mol
Physical State (25°C) Volatile LiquidCrystalline Solid
Melting Point < 20 °C135 - 150 °C
Boiling Point 100 - 110 °C (at 760 mmHg)Decomposes before boiling
Density ~0.85 - 0.95 g/cm³N/A (Bulk solid)
Vapor Pressure HighNegligible
Storage Conditions -20°C, inert atmosphere2-8°C, desiccated

Mechanistic Utility: The Dual-Reactivity Paradigm

The true value of O-(but-3-yn-1-yl)hydroxylamine lies in its orthogonal reactivity, allowing for sequential, non-interfering conjugations[4].

  • Oxime Ligation : The aminooxy group reacts with aldehydes or ketones to form a stable oxime bond. Unlike Schiff bases formed from primary amines, oximes are highly resistant to hydrolysis due to the resonance stabilization provided by the adjacent oxygen atom.

  • CuAAC Click Chemistry : The terminal alkyne undergoes a 1,3-dipolar cycloaddition with azides in the presence of a Cu(I) catalyst to form a 1,2,3-triazole[4]. This reaction is bioorthogonal, meaning it does not cross-react with native biological functional groups.

Experimental Protocols

As a Senior Application Scientist, it is imperative to emphasize that successful bioconjugation is not merely about mixing reagents; it is about controlling the microenvironment. The following protocols are designed as self-validating systems.

Protocol 1: Aniline-Catalyzed Oxime Ligation

Causality Insight: Oxime formation is notoriously slow at neutral pH. By lowering the pH to 4.5-5.5, we protonate the target carbonyl, increasing its electrophilicity. However, we must avoid dropping the pH too low, which would fully protonate the aminooxy group, rendering it non-nucleophilic. The addition of aniline acts as a nucleophilic catalyst, rapidly forming a Schiff base intermediate that is highly susceptible to attack by the aminooxy group.

Step-by-Step Methodology:

  • Preparation : Dissolve the aldehyde-tagged biomolecule (e.g., 100 µM) in 100 mM sodium acetate buffer, pH 4.5.

  • Catalyst Addition : Add aniline to a final concentration of 10 mM. Vortex gently.

  • Linker Addition : Add O-(but-3-yn-1-yl)hydroxylamine HCl to a final concentration of 1 mM (10-fold molar excess).

  • Incubation : Incubate at room temperature for 2 hours.

  • Validation : Monitor the reaction via LC-MS. The shift in mass (+67 Da net addition) confirms oxime formation, acting as the internal validation checkpoint.

  • Purification : Remove excess linker and aniline using a size-exclusion spin column pre-equilibrated with PBS (pH 7.4).

Protocol 2: CuAAC Click Chemistry Workflow

Causality Insight: Cu(I) is the active catalyst but is prone to oxidation to inactive Cu(II) or disproportionation. Furthermore, free Cu(I) generates reactive oxygen species (ROS) that degrade proteins. We employ THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) as a stabilizing ligand to coordinate Cu(I), maintaining its catalytic activity while shielding the biomolecule from oxidative damage.

Step-by-Step Methodology:

  • Preparation : To the purified alkyne-tagged biomolecule from Protocol 1 (in PBS, pH 7.4), add the azide-tagged partner (e.g., fluorophore or PROTAC ligand) at a 1.2-fold molar excess.

  • Catalyst Complex Formation : In a separate tube, mix 1 mM CuSO4 with 5 mM THPTA ligand. Incubate for 5 minutes to allow complexation.

  • Reduction : Add 10 mM sodium ascorbate to the Cu-THPTA complex. The solution will turn from blue to colorless, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Initiation : Add the active Cu(I) complex to the biomolecule mixture (final Cu concentration: 100 µM).

  • Incubation : Incubate in the dark at room temperature for 1 hour.

  • Validation : Run an SDS-PAGE gel (for proteins) or LC-MS to confirm the mass shift corresponding to the triazole conjugate, validating the completion of the click reaction.

Visualizations

G Core O-(but-3-yn-1-yl)hydroxylamine (Bifunctional Linker) Aminooxy Aminooxy Group (-O-NH2) Core->Aminooxy Reactivity 1 Alkyne Terminal Alkyne (-C≡CH) Core->Alkyne Reactivity 2 Product1 Stable Oxime Linkage Aminooxy->Product1 + Target1 (pH 4.5-5.5) Product2 1,2,3-Triazole Linkage Alkyne->Product2 + Target2 (Cu(I) cat.) Target1 Aldehyde/Ketone (Biomolecule) Target1->Product1 Target2 Azide-tagged (Fluorophore/Drug) Target2->Product2

Figure 1: Orthogonal dual-reactivity pathways of O-(but-3-yn-1-yl)hydroxylamine in bioconjugation.

References

  • O-(but-3-yn-1-yl)hydroxylamine (C4H7NO)
  • Chemical Properties of Hydroxylamine (CAS 7803-49-8)
  • O-(Prop-2-yn-1-yl)
  • 1-Amino-3-butyne 95 14044-63-4 Source: Sigma-Aldrich URL
  • United States Patent - Click Chemistry Applications Source: Google Patents API URL

Sources

Exploratory

toxicity and handling precautions for O-(but-3-yn-1-yl)hydroxylamine

Advanced Bioconjugation and Safety Protocols: Toxicity and Handling Precautions for O-(but-3-yn-1-yl)hydroxylamine Executive Summary O-(but-3-yn-1-yl)hydroxylamine (CAS: 149649-82-1) is a highly versatile, bifunctional l...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Bioconjugation and Safety Protocols: Toxicity and Handling Precautions for O-(but-3-yn-1-yl)hydroxylamine

Executive Summary

O-(but-3-yn-1-yl)hydroxylamine (CAS: 149649-82-1) is a highly versatile, bifunctional linker widely utilized in modern bioconjugation[1]. Featuring an aminooxy group and a terminal alkyne, it serves as a critical bridge between biomolecules and synthetic tags. However, the exact chemical properties that make it an exceptional ligation agent—specifically the α -effect of the hydroxylamine—also render it a potent biological irritant and toxicant[2]. This technical guide provides a comprehensive, causality-driven breakdown of the mechanistic toxicology, handling precautions, and self-validating experimental protocols for O-(but-3-yn-1-yl)hydroxylamine.

Mechanistic Role in Bioconjugation (The "Why")

The structural brilliance of O-(but-3-yn-1-yl)hydroxylamine lies in its ability to execute two orthogonal click-chemistry reactions sequentially without cross-reactivity:

  • Oxime Ligation: The aminooxy group (-O-NH₂) reacts with aldehydes or ketones to form a highly stable oxime bond[3]. The reaction is driven by the α -effect , where the adjacent unshared electron pair on the oxygen atom raises the Highest Occupied Molecular Orbital (HOMO) energy of the nitrogen. This makes the nitrogen exceptionally nucleophilic even at mildly acidic pH (4.5–6.0), allowing for rapid conjugation while standard biological amines (like lysine side chains) remain protonated and unreactive[4].

  • CuAAC Click Chemistry: The terminal alkyne (-C≡CH) subsequently undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-functionalized fluorophores or drugs, forming a stable 1,4-disubstituted 1,2,3-triazole.

G A O-(but-3-yn-1-yl)hydroxylamine (Bifunctional Linker) C Oxime Conjugate (Alkyne-Tagged Protein) A->C Oxime Ligation pH 4.5-6.0 B Target Protein (Aldehyde/Ketone) B->C Aniline Catalyst E Final Triazole Conjugate (Fully Assembled) C->E CuAAC Click Reaction Cu(I), THPTA, Ascorbate D Fluorophore/Drug (Azide-Functionalized) D->E Cycloaddition

Bifunctional bioconjugation workflow utilizing O-(but-3-yn-1-yl)hydroxylamine.

Toxicological Profile & Causality

The toxicological hazards of O-(but-3-yn-1-yl)hydroxylamine are a direct consequence of its hyper-nucleophilicity. Standard Safety Data Sheets (SDS) classify this compound with severe hazard warnings[5]. The same mechanism that allows it to rapidly conjugate to target proteins allows it to indiscriminately attack physiological structures.

Table 1: Quantitative Hazard Data and Mechanistic Causality

Hazard ClassGHS CodeSignal WordMechanistic Causality / Mode of Action
Skin Irritation H315WarningThe nucleophilic aminooxy group attacks epidermal lipid carbonyls and proteins, leading to localized inflammation and barrier disruption[5].
Serious Eye Damage H318DangerRapid cross-linking and denaturation of corneal proteins. The high nucleophilicity causes immediate disruption of cellular osmolarity, leading to irreversible tissue damage[6].
Acute Toxicity H302 / H312WarningSystemic absorption can lead to the in vivo depletion of critical physiological aldehydes, such as pyridoxal phosphate (Vitamin B6), via spontaneous oxime formation, disrupting transamination pathways[2].
STOT SE 3 H335WarningVaporization or aerosolization leads to immediate reaction with the mucosal moisture in the respiratory tract, causing severe irritation[2].

Self-Validating Handling & Experimental Protocols

To ensure both operator safety and experimental integrity, handling protocols must be self-validating. The primary degradation pathway for O-(but-3-yn-1-yl)hydroxylamine is the auto-oxidation of the hydroxylamine group, which severely depresses conjugation yields and creates reactive nitrogen species.

G S1 Storage -20°C, Argon Atmosphere S5 Validation Visual & LC-MS Purity Check S1->S5 Thaw & Aliquot S2 PPE Nitrile Gloves, Goggles, Fume Hood S3 Exposure Event Skin/Eye Contact S2->S3 Accidental Breach S4 Emergency Response 15 Min Eye Wash S3->S4 Immediate Action S5->S2 Proceed to Synthesis

Self-validating handling, PPE, and emergency response workflow.

Protocol 1: Safe Preparation of Stock Solutions
  • Causality: Hydroxylamines are highly prone to oxidation in the presence of atmospheric oxygen and trace metals, forming inactive and potentially hazardous nitroso intermediates.

  • Step 1: Transfer the reagent vial to an inert atmosphere glovebox or use a Schlenk line (Argon flush) prior to opening.

  • Step 2: Dissolve the neat liquid in anhydrous, degassed Dimethyl Sulfoxide (DMSO) to a concentration of 100 mM.

  • Validation Step: Visually inspect the solution. A pure, active stock will be strictly colorless. Any yellow or brown discoloration indicates auto-oxidation; discard immediately to prevent experimental failure.

  • Storage: Aliquot into single-use amber vials, blanket with Argon, and store at -20°C.

Protocol 2: Aniline-Catalyzed Oxime Ligation Workflow
  • Causality: While hydroxylamines are nucleophilic, direct reaction with sterically hindered biological aldehydes can be kinetically slow. Adding aniline acts as a nucleophilic catalyst by rapidly forming a Schiff base intermediate, which is highly susceptible to attack and displacement by the aminooxy group[4].

  • Step 1: Prepare a 100 mM Sodium Acetate buffer at pH 4.5. Add 10 mM aniline to the buffer.

  • Step 2: Add the aldehyde-tagged target protein (e.g., 10 µM final concentration).

  • Step 3: Add 10 equivalents (100 µM) of the O-(but-3-yn-1-yl)hydroxylamine stock. Incubate at Room Temperature for 2 hours inside a fume hood.

  • Validation Step: Monitor the reaction via LC-MS. Successful conjugation is validated by an exact mass shift of +67.04 Da (Molecular weight of the linker [85.10] minus H₂O [18.02]).

Conclusion

O-(but-3-yn-1-yl)hydroxylamine is an indispensable tool for dual-functional bioconjugation. By understanding the mechanistic causality behind its α -effect-driven reactivity, scientists can simultaneously optimize their oxime ligation yields and implement rigorous, scientifically grounded safety protocols to mitigate its severe ocular and systemic hazards.

References

  • NextSDS. "O-(but-3-yn-1-yl)hydroxylamine — Chemical Substance Information (CAS 149649-82-1)." NextSDS Substance Database. 1

  • NextSDS. "O-(1,3-dimethoxypropan-2-yl)hydroxylamine & Related Substances Hazard Classifications." NextSDS Safety Database. 2

  • NextSDS. "O-(but-3-yn-1-yl)hydroxylamine — H315 & H318 Classifications." NextSDS Safety Database. 5

  • NextSDS. "O-(but-3-yn-1-yl)hydroxylamine — Eye Damage Classifications." NextSDS Safety Database. 6

  • Ulrich, S., Boturyn, D., Marra, A., Renaudet, O., & Dumy, P. "Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs." Chemistry–A European Journal 20.1 (2014): 34-41. 3

  • Kölmel, D. K., & Kool, E. T. "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews 117.15 (2017): 10358-10376. 4

  • Sigma-Aldrich. "O-(but-3-yn-1-yl)hydroxylamine Product Page (CAS: 149649-82-1)." Sigma-Aldrich Catalog. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Dual-Modal Bioconjugation via O-(but-3-yn-1-yl)hydroxylamine

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Application: Antibody-Drug Conjugates (ADCs), Glycoprotein Labeling, and Modular Bioconju...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Application: Antibody-Drug Conjugates (ADCs), Glycoprotein Labeling, and Modular Bioconjugation.

Introduction & Mechanistic Rationale

The development of chemically defined bioconjugates requires highly chemoselective, bioorthogonal reactions that preserve protein function while ensuring high-yielding modifications[1]. The heterobifunctional linker O -(but-3-yn-1-yl)hydroxylamine serves as an optimal bridge for these applications. It features two distinct reactive handles: an α -effect enhanced aminooxy group ( −O−NH2​ ) and a terminal alkyne ( −C≡CH ).

This protocol details a two-stage bioconjugation strategy:

  • Oxime Ligation: The aminooxy group reacts with aldehydes (generated via periodate oxidation of cis-diols on glycans) to form a hydrolytically stable oxime bond.

  • CuAAC Click Chemistry: The terminal alkyne subsequently undergoes Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-functionalized payload (e.g., fluorophore, PEG, or cytotoxin) to form a 1,2,3-triazole linkage[2].

The Causality of Reaction Conditions (Expertise Insights)

Why pH 4.5–6.0 for Oxime Ligation? Oxime formation is highly pH-dependent. At physiological pH, the reaction is notoriously slow. Lowering the pH to 4.5–6.0 optimally balances the protonation of the target carbonyl (increasing its electrophilicity) with the nucleophilicity of the aminooxy group (pKa ~ 4.6).

Why use Aniline Catalysis? Even at mildly acidic pH, oxime ligation kinetics can be a bottleneck, particularly for dilute protein samples. The addition of aniline (or p-phenylenediamine) acts as a nucleophilic catalyst. Aniline rapidly attacks the aldehyde to form a highly reactive protonated Schiff base (imine) intermediate. The aminooxy group, being a superior nucleophile due to the α -effect, rapidly displaces the aniline to form the thermodynamically stable oxime[3][4]. This catalytic detour increases reaction rates by up to 120-fold, allowing for lower equivalents of the linker and shorter reaction times, which is critical for preserving protein stability[5][6].

G Aldehyde Protein Aldehyde (Slow Electrophile) Schiff Schiff Base Intermediate (Highly Reactive) Aldehyde->Schiff + Aniline (Fast) Oxime Stable Oxime Conjugate Schiff->Oxime + Aminooxy (Rate-limiting) Aniline Aniline Catalyst Schiff->Aniline Catalyst Release Aniline->Aldehyde Aminooxy O-(but-3-yn-1-yl) hydroxylamine Aminooxy->Schiff

Fig 1: Aniline-catalyzed oxime ligation mechanistic pathway.

Quantitative Reaction Parameters

To ensure reproducibility, the critical parameters for both reaction phases are summarized below.

ParameterPhase 1: OxidationPhase 2: Oxime LigationPhase 3: CuAAC Click
Reagent NaIO4​ (Sodium Periodate) O -(but-3-yn-1-yl)hydroxylamineAzide-Payload
Buffer 0.1 M Sodium Acetate0.1 M Sodium Acetate1X PBS
Optimal pH 5.54.5 – 5.57.4
Temperature 4°C (Dark)25°C (Room Temp)25°C (Room Temp)
Time 30 minutes2 – 4 hours1 – 2 hours
Stoichiometry 1 – 10 mM final conc.10 – 50 molar equivalents3 – 5 molar equivalents
Catalyst NoneAniline (10 – 100 mM) CuSO4​ (1 mM), THPTA (5 mM)

Step-by-Step Methodology

Phase 1: Mild Periodate Oxidation of Glycoproteins

Objective: Generate reactive aldehyde handles exclusively on cis-diol containing glycans (e.g., sialic acid) without oxidizing sensitive amino acids (methionine/cysteine).

  • Preparation: Dissolve the target glycoprotein (e.g., IgG antibody) in 0.1 M Sodium Acetate buffer, pH 5.5, to a final concentration of 2–5 mg/mL.

  • Oxidation: Prepare a fresh 100 mM stock of sodium meta-periodate ( NaIO4​ ) in water. Add NaIO4​ to the protein solution to achieve a final concentration of 1 mM (for specific sialic acid oxidation) or up to 10 mM (for broader glycan oxidation).

  • Incubation: Incubate the mixture on ice (4°C) for exactly 30 minutes, strictly protected from light to prevent radical-induced side reactions.

  • Quenching & Purification: Quench the unreacted periodate by adding glycerol to a final concentration of 10% (v/v) for 5 minutes. Remove small molecules and exchange the protein into 0.1 M Sodium Acetate, pH 4.5, using a Zeba™ Spin Desalting Column or dialysis.

Phase 2: Aniline-Catalyzed Oxime Ligation

Objective: Install the alkyne handle onto the protein via the aminooxy group of the linker.

  • Catalyst Preparation: Prepare a 1.0 M stock of aniline in DMSO. Note: Aniline must be high purity (distilled or >99.5% grade) to avoid introducing colored impurities.

  • Linker Preparation: Prepare a 100 mM stock of O -(but-3-yn-1-yl)hydroxylamine in anhydrous DMSO.

  • Reaction Assembly: To the oxidized protein (in pH 4.5 buffer), add the aniline stock to a final concentration of 50 mM. Subsequently, add the O -(but-3-yn-1-yl)hydroxylamine stock to achieve a 20- to 50-fold molar excess relative to the protein. Ensure total DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation[1].

  • Incubation: Incubate at room temperature (25°C) for 2 to 4 hours under gentle agitation.

  • Purification: Remove excess linker and aniline by buffer exchanging the alkyne-functionalized protein into 1X PBS, pH 7.4, using a desalting column.

Phase 3: CuAAC Click Reaction

Objective: Conjugate the azide-functionalized payload to the alkyne-modified protein.

  • Premixing the Catalytic Complex (Critical Step): In a separate tube, mix 1 mM CuSO4​ (from a 50 mM aqueous stock) with 5 mM THPTA ligand (from a 100 mM aqueous stock). Incubate for 5 minutes. Causality: Pre-complexing Cu(II) with THPTA prevents the generation of reactive oxygen species (ROS) that degrade proteins and maintains copper in a soluble, reactive state once reduced.

  • Reaction Assembly: To the alkyne-functionalized protein in PBS, add the Azide-Payload (3–5 molar equivalents per alkyne).

  • Initiation: Add the CuSO4​ /THPTA complex to the protein-azide mixture. Finally, initiate the reaction by adding Sodium Ascorbate (from a freshly prepared 100 mM aqueous stock) to a final concentration of 5 mM.

  • Incubation: Incubate at room temperature for 1 to 2 hours.

  • Final Purification: Add 5 mM EDTA to chelate copper. Purify the final bioconjugate via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS.

G N1 Native Glycoprotein (cis-diols) N2 Oxidized Protein (Aldehydes) N1->N2 NaIO4 Oxidation pH 5.5, 4°C N3 Alkyne-Functionalized Protein N2->N3 O-(but-3-yn-1-yl)hydroxylamine Aniline (50mM), pH 4.5 N4 Final Bioconjugate (Triazole Linkage) N3->N4 Azide-Payload Cu(I), THPTA, Ascorbate, pH 7.4

Fig 2: Complete workflow from glycoprotein oxidation to final CuAAC bioconjugation.

System Self-Validation & Quality Control

A robust protocol must be self-validating. To ensure the integrity of the bioconjugate at each step, implement the following QC checkpoints:

  • Post-Oxidation QC (Aldehyde Quantification): Use a colorimetric Purpald assay or a fluorescent aldehyde-reactive probe (e.g., Lucifer Yellow CH) to quantify the number of aldehydes generated per protein molecule. This ensures oxidation was successful before proceeding to ligation.

  • Post-Oxime Ligation QC (Mass Spectrometry): Analyze the alkyne-functionalized protein via Intact Mass Spectrometry (LC-MS). The mass shift will confirm the exact number of O -(but-3-yn-1-yl)hydroxylamine molecules attached (Mass addition: +67.08 Da per linker, accounting for the loss of H2​O during oxime formation).

  • Post-Click QC (Degree of Labeling / DAR): If the payload is a fluorophore or UV-active molecule (e.g., MMAE cytotoxin), use UV-Vis spectrophotometry to calculate the Drug-to-Antibody Ratio (DAR). Additionally, run an SDS-PAGE gel (under reducing conditions) to verify that no protein cross-linking or aggregation occurred during the CuAAC step[2][7].

Sources

Application

Application Note: Optimizing Oxime Ligation with the Bifunctional Linker O-(but-3-yn-1-yl)hydroxylamine

Abstract Oxime ligation stands as a cornerstone of bioorthogonal chemistry, prized for its high specificity, stability, and biocompatibility. This application note provides a comprehensive technical guide to utilizing O-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Oxime ligation stands as a cornerstone of bioorthogonal chemistry, prized for its high specificity, stability, and biocompatibility. This application note provides a comprehensive technical guide to utilizing O-(but-3-yn-1-yl)hydroxylamine , a versatile bifunctional linker that bridges oxime ligation with copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition "click" chemistry. We delve into the core mechanistic principles governing oxime formation, present a detailed analysis of critical reaction parameters (pH, catalysis, stoichiometry), and provide field-tested protocols for both aqueous bioconjugation and small-molecule synthesis. This guide is designed to empower researchers to harness the dual functionality of this linker for advanced applications, including antibody-drug conjugates (ADCs), PET imaging agents, and functionalized biomaterials.

Mechanistic Principles of Oxime Ligation

The formation of an oxime bond from an aminooxy group and a carbonyl (aldehyde or ketone) is a robust condensation reaction. Understanding its pH-dependent, two-step mechanism is critical for optimizing reaction conditions.

The reaction proceeds via a carbinolamine intermediate. The overall rate is governed by a classic bell-shaped pH-rate profile:

  • Nucleophilic Attack: The neutral aminooxy group (-ONH₂) acts as the nucleophile, attacking the electrophilic carbonyl carbon. This step is favored at neutral to slightly basic pH, where the aminooxy group is deprotonated and thus more nucleophilic.

  • Acid-Catalyzed Dehydration: The resulting tetrahedral carbinolamine intermediate eliminates a molecule of water to form the stable C=N oxime bond. This dehydration step is the rate-limiting step and is effectively catalyzed by acid (H⁺).

This creates a kinetic "sweet spot." At very low pH (<3), the aminooxy nucleophile is excessively protonated (-ONH₃⁺) and non-reactive. At high pH (>8), there is insufficient acid to catalyze the dehydration of the intermediate. The optimal pH for uncatalyzed oxime ligations is therefore typically between 6.0 and 7.0. However, the use of a nucleophilic catalyst, such as aniline, can significantly accelerate the reaction and shift the optimal pH to a more acidic range (4.0-5.5) [1].

Oxime_Mechanism Reactants Carbonyl (R-CHO) + Aminooxy (H₂N-O-R') Intermediate Carbinolamine Intermediate Reactants->Intermediate Step 1: Nucleophilic Attack (Favored at pH > 5) Product Oxime Product (R-CH=N-O-R') Intermediate->Product Step 2: Dehydration (Rate-Limiting) Catalyst_H H⁺ Catalyst_H->Intermediate Catalyzes Step 2 Catalyst_Aniline Aniline Catalyst Catalyst_Aniline->Reactants Forms reactive Schiff base intermediate (Accelerates Step 1 & 2)

Figure 1: The two-step mechanism of oxime ligation, highlighting the pH-dependent steps and the points of intervention for acid and aniline catalysis.

The Power of a Bifunctional Linker: Sequential Ligation Strategy

O-(but-3-yn-1-yl)hydroxylamine is not merely a conjugation reagent; it is an architectural element for modular assembly. Its structure contains two orthogonal reactive handles:

  • Aminooxy group: For primary conjugation to a carbonyl-containing biomolecule or surface.

  • Terminal Alkyne group: A stable handle for subsequent "click" chemistry modification with an azide-functionalized payload (e.g., a fluorophore, drug, or imaging agent).

This enables a powerful, two-stage labeling strategy that offers significant advantages:

  • Modularity: The same alkyne-functionalized biomolecule can be conjugated to a diverse library of azide-bearing payloads.

  • Purity: Each step can be performed and purified independently, ensuring a well-defined final conjugate and avoiding the challenges of a one-pot, three-component reaction.

  • Flexibility: Allows for late-stage functionalization, which is particularly valuable when working with sensitive or expensive payloads.

Bifunctional_Workflow cluster_0 Stage 1: Oxime Ligation cluster_1 Stage 2: Click Chemistry Protein Biomolecule (e.g., Protein with pAcF) Conjugate1 Alkyne-Functionalized Biomolecule Protein->Conjugate1 Oxime Bond Formation (pH 4.5-7.0) Linker O-(but-3-yn-1-yl)hydroxylamine FinalConjugate Final Labeled Biomolecule Conjugate1->FinalConjugate CuAAC or SPAAC Payload Azide-Payload (e.g., Azide-Fluorophore) Payload->FinalConjugate

Figure 2: A two-stage bioconjugation workflow using the bifunctional aminooxy-alkyne linker.

Key Parameters for Optimizing Ligation Conditions

Successful conjugation hinges on the careful control of several interdependent parameters. The optimal choice depends on the stability of the substrate (e.g., protein vs. small molecule) and the desired reaction kinetics.

ParameterUncatalyzed (Biocompatible)Aniline-Catalyzed (Accelerated)Rationale & Expert Insights
Optimal pH 6.0 - 7.04.5 - 5.5Uncatalyzed: Balances nucleophilicity and the slow, uncatalyzed dehydration step. Ideal for sensitive proteins. Catalyzed: Aniline forms a highly reactive Schiff base with the carbonyl, lowering the activation energy. This allows the reaction to proceed efficiently at a lower pH where the dehydration step is intrinsically faster [2].
Buffer System Phosphate (e.g., PBS), HEPES, MOPSAcetate, MES, CitrateThe buffer must have a pKa near the target pH to provide adequate buffering capacity. Avoid primary amine buffers (e.g., Tris) as they can compete by forming Schiff bases with the carbonyl substrate.
Catalyst Conc. N/A1 - 20 mMAniline concentration is a trade-off. Higher concentrations (up to 100 mM) can further increase rates but may lead to protein precipitation or side reactions. Start with 10 mM for robust acceleration with minimal risk [3].
Reagent Stoichiometry 5-50 equivalents (Protein) 1.2-2.0 equivalents (Small Mol.)2-20 equivalents (Protein) 1.1-1.5 equivalents (Small Mol.)Proteins: A larger excess is used to drive the reaction to completion at low (µM) protein concentrations. Catalysis: The higher efficiency of the catalyzed reaction allows for a lower excess of the aminooxy reagent, which simplifies purification.
Temperature 4 °C to 37 °C4 °C to 25 °CHigher temperatures accelerate the reaction but may compromise biomolecule stability. For sensitive proteins, run at 4 °C for longer (24-48h). For robust systems, 25-37 °C for 1-4h is often sufficient.
Solvent Aqueous Buffer ± Co-solventAqueous Buffer or Organic SolventsAqueous: Required for biomolecules. Up to 10-20% of a water-miscible organic co-solvent (DMSO, DMF) can be added to aid solubility of hydrophobic reagents. Organic: For small molecules, solvents like MeOH, DCM, or DMF are standard.
Experimental Protocols
Protocol 1: Aqueous Ligation for Protein Labeling (Aniline-Catalyzed)

This protocol is optimized for labeling a protein containing a genetically encoded ketone or aldehyde, such as p-acetylphenylalanine (pAcF).

Materials:

  • Protein stock solution (e.g., 5 mg/mL in PBS, pH 7.4)

  • O-(but-3-yn-1-yl)hydroxylamine hydrochloride (FW: 123.57 g/mol )

  • Aniline (ACS grade, redistilled)

  • Sodium Acetate Buffer (1.0 M, pH 4.5)

  • DMSO (Anhydrous)

  • Purification system (e.g., SEC column like a Superdex 75/200 or desalting column like a PD-10)

Procedure:

  • Reagent Preparation:

    • Linker Stock (100 mM): Dissolve 12.36 mg of O-(but-3-yn-1-yl)hydroxylamine HCl in 1.0 mL of anhydrous DMSO. Store at -20 °C.

    • Aniline Stock (1.0 M): Carefully add 91 µL of aniline to 909 µL of DMSO. Caution: Aniline is toxic. Handle in a fume hood with appropriate PPE.

  • Reaction Setup (Final Volume: 1.0 mL):

    • In a microcentrifuge tube, combine the following in order:

      • 500 µL of deionized water.

      • 200 µL of protein stock (1 mg protein, assuming 5 mg/mL stock).

      • 200 µL of 1.0 M Sodium Acetate Buffer, pH 4.5 (Final buffer conc: 200 mM).

    • Gently mix the buffered protein solution.

  • Initiate Ligation:

    • Add 10 µL of 1.0 M Aniline stock (Final conc: 10 mM).

    • Add 10 µL of 100 mM Linker stock (Final conc: 1 mM). This represents a significant molar excess over a typical protein concentration (~20-50 µM). Adjust as needed based on your protein's MW and concentration.

    • Gently vortex and incubate the reaction at room temperature (25 °C) for 2-4 hours on a rotator. For sensitive proteins, incubate at 4 °C for 16-24 hours.

  • Reaction Monitoring & Purification:

    • (Optional) Monitor reaction progress by taking small aliquots and analyzing via LC-MS to observe the mass shift corresponding to the addition of the linker moiety (+C₄H₅O, Δmass = +69.03 Da).

    • Purify the alkyne-labeled protein from excess reagents using a desalting column (for rapid buffer exchange) or a size-exclusion chromatography (SEC) column (for higher resolution). Elute into a storage buffer of choice (e.g., PBS, pH 7.4).

  • Characterization & Storage:

    • Confirm successful conjugation via ESI-MS. The final product is now ready for Stage 2 click chemistry.

    • Store the purified alkyne-protein conjugate at -80 °C.

Protocol 2: Ligation in Organic Solvent for Small Molecule Synthesis

This protocol is suitable for conjugating the linker to a small molecule aldehyde/ketone.

Materials:

  • Carbonyl-containing small molecule (Substrate)

  • O-(but-3-yn-1-yl)hydroxylamine hydrochloride

  • Methanol (Anhydrous)

  • Pyridine or Triethylamine (TEA)

  • TLC plates, silica gel for chromatography

Procedure:

  • Reaction Setup:

    • Dissolve the carbonyl substrate (1.0 eq) in anhydrous methanol (e.g., 0.1 M concentration).

    • Add O-(but-3-yn-1-yl)hydroxylamine hydrochloride (1.2 eq). The hydrochloride salt is often used for its stability.

    • Add a weak base such as pyridine (2.0 eq) or TEA (1.5 eq) to neutralize the HCl salt and facilitate the reaction.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup and Purification:

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Re-dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water and brine to remove salts and excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure oxime product.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low Conjugation Yield 1. Incorrect pH. 2. Insufficient excess of aminooxy linker. 3. Inactive carbonyl group on substrate. 4. Short reaction time or low temperature.1. Verify the final reaction pH with a calibrated pH meter. Adjust buffer if necessary. 2. Increase the equivalents of the linker (e.g., from 10 to 30 eq for a protein). 3. Confirm the presence of the carbonyl via analytical methods before conjugation. 4. Increase reaction time or temperature (e.g., 25 °C to 37 °C), protein stability permitting. For catalyzed reactions, increase aniline concentration to 20 mM.
Protein Precipitation 1. High concentration of organic co-solvent (DMSO). 2. High concentration of aniline catalyst. 3. Incorrect buffer or pH causing protein instability.1. Keep total DMSO/organic content below 10% (v/v). 2. Reduce aniline concentration to 1-5 mM. The reaction will be slower but may preserve protein integrity. 3. Screen different buffers at the target pH or perform a buffer exchange on the protein stock before the reaction.
Side Reactions Observed (by MS) 1. Reaction with primary amine buffers (e.g., Tris). 2. Oxidative damage to protein or linker.1. Immediately switch to a non-amine buffer like phosphate, acetate, or HEPES. 2. Degas buffers and consider adding a radical scavenger like TCEP (100 µM) if the substrate is sensitive to oxidation. Ensure linker purity.
References

[1] Zeng, Y., Ramya, T. N., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2009). High-efficiency labeling of glycoproteins on living cells. Nature Methods, 6(3), 207–209. [Link]

[2] Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Bioconjugation. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

[3] Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & Medicinal Chemistry Letters, 18(22), 6037–6040. [Link]

Method

Application Note: Dual Bioorthogonal Fluorescent Labeling of Glycoproteins via O-(but-3-yn-1-yl)hydroxylamine Linker

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Executive Summary

The precise, site-specific fluorescent labeling of complex biomolecules is a critical requirement in modern drug development, pharmacokinetics, and cellular imaging. Traditional bioconjugation strategies (e.g., NHS-ester or maleimide chemistry) often suffer from off-target reactivity and heterogeneous product profiles.

This application note details a highly controlled, two-step bioorthogonal labeling strategy utilizing O-(but-3-yn-1-yl)hydroxylamine as a heterobifunctional linker[1]. By coupling an initial oxime ligation with a subsequent Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can achieve stoichiometric, site-directed fluorescent labeling of aldehyde-bearing targets (such as oxidized glycoproteins or recombinantly aldehyde-tagged proteins) under mild, aqueous conditions[2].

Mechanistic Principles & Causality

As a Senior Application Scientist, it is vital to understand why this specific linker and workflow are chosen over alternative methodologies.

The Heterobifunctional Advantage

O-(but-3-yn-1-yl)hydroxylamine ( NH2​−O−CH2​−CH2​−C≡CH ) serves as a chemical bridge.

  • The Hydroxylamine Moiety: Reacts selectively with aldehydes or ketones to form an oxime bond. Unlike Schiff bases formed by primary amines, oxime bonds are highly stable under physiological conditions due to the alpha-effect of the adjacent oxygen atom[3].

  • The But-3-ynyl Moiety: Provides a terminal alkyne. The two-carbon aliphatic spacer ( CH2​−CH2​ ) is intentionally short to minimize hydrophobic aggregation, yet long enough to prevent steric hindrance during the subsequent click reaction[1].

Catalytic Optimization (E-E-A-T Insight)

Historically, oxime ligation required acidic conditions (pH 4.0–4.5) to protonate the carbonyl oxygen, which often led to protein denaturation. To bypass this, our protocol employs p-phenylenediamine (pPDA) as a nucleophilic catalyst. pPDA rapidly forms a highly reactive protonated Schiff base intermediate at neutral pH (pH 6.5–7.0), which then undergoes rapid transimination with the hydroxylamine[4]. This preserves the structural integrity of delicate glycoproteins.

CuAAC "Click" Chemistry

Once the alkyne is installed, the target is reacted with an azide-functionalized fluorophore. The azide-alkyne cycloaddition is catalyzed by Cu(I), forming a stable 1,2,3-triazole linkage[2]. To prevent copper-induced reactive oxygen species (ROS) from degrading the protein, the Cu(I) is stabilized by the water-soluble ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)[5].

Workflow Visualization

G A Target Glycoprotein (cis-diols) B Oxidized Glycoprotein (Aldehyde groups) A->B NaIO4 Oxidation (4°C, 30 min) C Alkyne-Modified Glycoprotein B->C O-(but-3-yn-1-yl)hydroxylamine + pPDA Catalyst (pH 6.5-7.0) D Fluorescently Labeled Glycoprotein C->D Azide-Fluorophore + Cu(I) / THPTA (CuAAC Click)

Figure 1: Two-step bioorthogonal labeling workflow: Oxime ligation followed by CuAAC click chemistry.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the optimized empirical parameters for maximizing labeling efficiency while minimizing target degradation.

Reaction StepParameterSub-optimal ConditionOptimized ConditionCausality / Rationale
Oxidation NaIO4​ Conc.>10 mM2 - 5 mM High concentrations over-oxidize proteins (cleaving peptide bonds). Mild conditions specifically target sialic acid cis-diols.
Oxime Ligation Catalyst & pHAniline, pH 4.5pPDA, pH 6.5 Aniline requires acidic pH, risking protein precipitation. pPDA achieves >95% conversion at near-neutral pH within 2 hours[4].
CuAAC Click Cu(I) LigandTBTATHPTA TBTA requires DMSO. THPTA is highly water-soluble, maintaining protein folding and accelerating the click reaction in aqueous buffers.

Step-by-Step Experimental Protocol

Materials Required
  • Target: Glycoprotein of interest (e.g., IgG antibody) at 2-5 mg/mL in PBS (pH 7.4).

  • Linker: O-(but-3-yn-1-yl)hydroxylamine hydrochloride (100 mM stock in ddH2​O ).

  • Oxidant: Sodium meta-periodate ( NaIO4​ ), freshly prepared.

  • Catalyst: p-Phenylenediamine (pPDA) (100 mM stock in DMF).

  • Click Reagents: Azide-fluorophore (e.g., Alexa Fluor 488-azide), CuSO4​ , THPTA ligand, Sodium Ascorbate.

  • Purification: Zeba™ Spin Desalting Columns (or equivalent size-exclusion columns).

Phase 1: Aldehyde Generation (Periodate Oxidation)

Self-Validation Check: Ensure buffers are free of primary amines (e.g., Tris) which can interfere with subsequent steps.

  • Chill the glycoprotein solution (1 mL, 2 mg/mL) on ice.

  • Add freshly prepared NaIO4​ to a final concentration of 5 mM.

  • Incubate at 4°C for 30 minutes in the dark. (Expert Insight: Light exposure accelerates non-specific radical formation).

  • Quench the reaction by adding glycerol to a final concentration of 5% (v/v) and incubate for 5 minutes.

  • Desalt the oxidized protein into 100 mM Phosphate Buffer, pH 6.5, using a spin column to remove excess periodate and formaldehyde.

Phase 2: Oxime Ligation (Alkyne Installation)
  • To the oxidized protein, add O-(but-3-yn-1-yl)hydroxylamine to a final concentration of 5 mM.

  • Add pPDA catalyst to a final concentration of 10 mM.

  • Incubate the mixture at room temperature (20-25°C) for 2 hours.

  • Desalt the alkyne-modified protein into PBS (pH 7.4) to remove unreacted linker and pPDA. (Expert Insight: Complete removal of unreacted alkyne linker is critical; residual linker will competitively inhibit the subsequent click reaction).

Phase 3: CuAAC Fluorescent Labeling

Self-Validation Check: The order of addition is strictly causal. Cu(II) must be complexed by THPTA before reduction to Cu(I) to prevent protein precipitation.

  • Prepare the catalytic complex: In a separate microcentrifuge tube, mix 10 µL of 20 mM CuSO4​ with 20 µL of 50 mM THPTA. Incubate for 5 minutes.

  • To the alkyne-modified protein (1 mL), add the Azide-Fluorophore to a final concentration of 50 µM (typically a 5-10 molar excess over protein).

  • Add 15 µL of the pre-mixed CuSO4​ /THPTA complex to the protein solution.

  • Initiate the reaction by adding Sodium Ascorbate to a final concentration of 2.5 mM (from a freshly prepared 100 mM stock in water).

  • Incubate at room temperature for 1 hour in the dark.

  • Perform a final desalting step to remove the copper complex and unreacted dye. The labeled glycoprotein is now ready for downstream assays (e.g., flow cytometry, in-gel fluorescence, or cellular imaging)[6].

References

  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science - RSC Publishing. Available at:[Link]

  • Current Protocols in Protein Science | Meta- and para-phenylenediamines... - ResearchGate. Available at:[Link]

  • Click Chemistry - Med Chem 101. Available at:[Link]

  • Breakthrough in Click Chemistry: Innovative Method Revolutionizes Drug Development - Tokyo University of Science. Available at:[Link]

  • Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - JACS Au. Available at:[Link]

  • Analysis of the oxime reaction between aldehyde-tagged Env and... - ResearchGate. Available at:[Link]

Sources

Application

Application Note: O-(but-3-yn-1-yl)hydroxylamine as a Bifunctional Linker for Live-Cell Imaging Probes

Target Audience: Researchers, scientists, and drug development professionals. Applications: Metabolic Glycan Labeling, Activity-Based Protein Profiling (ABPP), and Bioorthogonal Probe Synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: Metabolic Glycan Labeling, Activity-Based Protein Profiling (ABPP), and Bioorthogonal Probe Synthesis.

Executive Summary & Mechanistic Rationale

The visualization of dynamic cellular processes in living systems requires chemical reporters that are both highly specific and biologically inert. O-(but-3-yn-1-yl)hydroxylamine (CAS: 149649-82-1) has emerged as a premier bifunctional linker designed to bridge two of the most robust bioorthogonal reactions: Oxime Ligation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

The Chemical Causality of the Linker

O-(but-3-yn-1-yl)hydroxylamine consists of an aminooxy group ( −O−NH2​ ) and a terminal alkyne, separated by an ethylene spacer.

  • The Aminooxy Handle: Unlike standard amines, the adjacent oxygen atom in the aminooxy group donates electron density (the "alpha effect"), making it a superior nucleophile. It reacts with aldehydes and ketones to form highly stable oxime linkages.

  • The Butynyl Spacer: The two-carbon spacer is critical. Compared to shorter propargyl derivatives, the butynyl chain provides rotational flexibility, significantly reducing steric hindrance during subsequent click chemistry on densely packed cell membranes.

  • The Terminal Alkyne: Serves as a minimal-footprint bioorthogonal reporter that readily undergoes CuAAC with azide-functionalized fluorophores.

This dual-reactivity allows researchers to convert any ketone- or aldehyde-bearing molecule (such as metabolically incorporated unnatural sugars or oxidized glycoproteins) into an alkyne-tagged reporter, primed for live-cell fluorescence imaging.

Workflow Visualization

The following diagram illustrates the two-step bioorthogonal labeling strategy. The target is first tagged via oxime ligation, followed by fluorophore attachment via a biocompatible click reaction.

G A Ketone-Bearing Target/Glycan C Alkyne-Tagged Oxime Intermediate A->C Oxime Ligation (Aniline Catalysis) B O-(but-3-yn-1-yl) hydroxylamine B->C E Fluorescent Target (Triazole Linkage) C->E Biocompatible CuAAC (Click Chemistry) D Azide-Fluorophore + Cu(I)/BTTAA D->E

Workflow of oxime ligation and biocompatible CuAAC using O-(but-3-yn-1-yl)hydroxylamine.

Protocol 1: In Vitro Synthesis of Alkyne-Tagged Probes

This protocol details the conversion of a ketone-bearing recognition moiety (e.g., a small molecule drug or lipid) into an alkyne-tagged probe.

Mechanistic Insight: Direct oxime formation at physiological pH (7.4) is notoriously slow because the dehydration of the hemiaminal intermediate is rate-limiting. To achieve rapid conversion without degrading sensitive biological ligands, we utilize aniline catalysis . Aniline rapidly forms a protonated Schiff base with the ketone, which is highly electrophilic and immediately trapped by the aminooxy group of O-(but-3-yn-1-yl)hydroxylamine[1].

Step-by-Step Methodology
  • Preparation: Dissolve the ketone-bearing target molecule (1.0 eq, typically 10-50 mM) in a co-solvent mixture of DMSO and 100 mM Sodium Acetate buffer (pH 4.5 to 6.0).

  • Linker Addition: Add O-(but-3-yn-1-yl)hydroxylamine hydrochloride (1.5 to 2.0 eq) to the solution.

  • Catalysis: Add aniline (or p-phenylenediamine for neutral pH reactions) to a final concentration of 10 mM[1].

  • Incubation: Stir the reaction at room temperature for 1–2 hours. The aniline catalyst will accelerate the reaction rate by up to 400-fold compared to the uncatalyzed reaction[1].

  • Purification: Purify the resulting alkyne-tagged oxime product via RP-HPLC or silica gel chromatography, depending on the polarity of the parent ligand. Lyophilize and store at -20°C.

Protocol 2: In Situ Live-Cell Metabolic Glycan Labeling

This protocol leverages the cellular biosynthetic machinery to incorporate unnatural ketone sugars onto the cell surface, followed by a two-step labeling process.

Mechanistic Insight: Cells are fed N-levulinoylmannosamine (ManLev), which the sialic acid biosynthetic pathway processes and displays on the cell surface as ketone-bearing sialic acids[2],[3]. O-(but-3-yn-1-yl)hydroxylamine reacts with these ketones. Finally, a fluorophore is attached via CuAAC. Because standard Cu(I) is highly toxic to live cells (generating Reactive Oxygen Species), we utilize BTTAA (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid). BTTAA acts as a sacrificial reductant and robust Cu(I) stabilizer, completely sequestering cytotoxicity while accelerating the click reaction[4],[5].

Step-by-Step Methodology
  • Metabolic Incorporation:

    • Seed cells in a 35 mm glass-bottom imaging dish.

    • Incubate cells with 5 mM ManLev (or Ac4ManLev for higher permeability) in standard culture media for 48 hours[6].

  • Oxime Ligation (Alkyne Installation):

    • Wash cells 3x with cold PBS (pH 6.5).

    • Add 1 mM O-(but-3-yn-1-yl)hydroxylamine in PBS containing 10 mM p-phenylenediamine (a biocompatible alternative to aniline at neutral pH)[1].

    • Incubate at 37°C for 90 minutes. Wash 3x with PBS containing 1% BSA.

  • Biocompatible CuAAC (Fluorophore Attachment):

    • Prepare the click cocktail in PBS: 50 µM CuSO4, 250 µM BTTAA ligand, 2.5 mM Sodium Ascorbate (freshly prepared), and 10 µM Azide-Fluorophore (e.g., AlexaFluor 488-Azide)[5].

    • Critical Order of Addition: Premix CuSO4 and BTTAA first to allow complexation, then add the fluorophore, and finally add Sodium Ascorbate to reduce Cu(II) to active Cu(I).

    • Apply the cocktail to the cells and incubate in the dark at room temperature for 15–30 minutes.

  • Quenching & Imaging:

    • Wash cells 3x with PBS containing 1 mM EDTA to strip membrane-bound copper complexes.

    • Image immediately using confocal fluorescence microscopy.

Quantitative Data & Optimization

To design self-validating experimental systems, it is crucial to understand the kinetic and viability parameters governing these reactions.

Table 1: Kinetics of Oxime Ligation (Targeting Ketones)

Data summarizes the impact of pH and nucleophilic catalysis on oxime formation rates.

Reaction ConditionCatalyst (10 mM)pHRate Constant ( M−1s−1 )Relative Yield (1 hr)
UncatalyzedNone4.5~0.001< 5%
UncatalyzedNone7.4< 0.0001< 1%
Acidic CatalysisAniline4.5~0.400> 95%
Neutral Catalysisp-Phenylenediamine7.0~0.150> 85%
Table 2: Cu(I) Ligand Comparison for Live-Cell CuAAC

Comparison of common copper-coordinating ligands for maintaining cell viability during the click phase.

LigandWater SolubilityROS GenerationLive-Cell Viability (1 hr)Relative Click Efficiency
TBTAVery Low (requires DMSO)High< 30%1.0x (Baseline)
THPTAHighModerate~ 75%3.5x
BTTAA High Minimal (Sacrificial) > 95% 7.0x

Self-Validating Systems & Troubleshooting

To ensure the trustworthiness of your imaging data, every protocol must include internal validation controls.

  • System Validation (The "No-Sugar" Control): Always run a parallel dish of cells incubated with standard media (lacking ManLev). Subject these cells to the exact same oxime and click chemistry steps. This validates that the fluorescence observed in the experimental group is strictly due to metabolic incorporation and not non-specific binding of the linker or fluorophore.

  • Troubleshooting High Background: If the "No-Sugar" control exhibits fluorescence, the azide-fluorophore may be aggregating or Cu(I) is precipitating on the membrane. Solution: Increase the BTTAA:Cu ratio from 5:1 to 10:1 to ensure complete copper chelation, and ensure the final EDTA wash step is strictly adhered to.

  • Troubleshooting Low Viability: If cells detach or exhibit blebbing after Protocol 2, the Sodium Ascorbate may have oxidized, leading to excessive ROS. Solution: Always prepare Sodium Ascorbate solutions immediately before use from dry powder. Never use pre-dissolved, stored ascorbate.

Sources

Method

Application Note: O-(but-3-yn-1-yl)hydroxylamine in Targeted Drug Delivery Synthesis

Executive Summary & Strategic Rationale The development of targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs), relies heavily on the precision of the linker chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The development of targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs), relies heavily on the precision of the linker chemistry. O-(but-3-yn-1-yl)hydroxylamine (also known as O-(3-butynyl)hydroxylamine) serves as a highly efficient, heterobifunctional linker. It features two orthogonal reactive handles: an oxyamine (hydroxylamine) group for chemoselective oxime ligation, and a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This dual-reactivity profile allows for a modular, two-step conjugation strategy. The oxime bond provides superior hydrolytic stability in systemic circulation compared to traditional hydrazones, yet it retains the ability to release payloads in the acidic tumor microenvironment or lysosomes[1][2]. Subsequently, the alkyne handle enables rapid, regiospecific attachment to azide-functionalized targeting ligands via click chemistry[3].

Mechanistic Principles and Causality

To achieve high-yielding bioconjugation without compromising the structural integrity of the payload or the targeting protein, it is critical to understand the causality behind the reaction conditions:

  • Aniline-Catalyzed Oxime Ligation: The reaction between the hydroxylamine linker and an aldehyde-modified payload is optimally performed at pH 4.5–6.0. At this mildly acidic pH, the dehydration of the tetrahedral hemiaminal intermediate is accelerated. However, the inherent reaction rate is often slow. We introduce aniline as a nucleophilic catalyst. Aniline rapidly reacts with the aldehyde to form a protonated Schiff base (imine). Because the Schiff base is highly electrophilic, the hydroxylamine group of O-(but-3-yn-1-yl)hydroxylamine rapidly displaces the aniline, accelerating oxime formation by orders of magnitude[1].

  • Ligand-Accelerated CuAAC: The terminal alkyne must be conjugated to an azide-modified homing peptide or antibody. While Cu(I) is required to catalyze this cycloaddition, the combination of CuSO₄ and sodium ascorbate (a reducing agent) generates reactive oxygen species (ROS) that can degrade sensitive proteins[3]. To prevent this, THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is utilized. THPTA tightly coordinates the Cu(I) intermediate, accelerating the click reaction while acting as a sacrificial shield that protects the biomolecules from oxidative damage[3].

Bioconjugation Workflow

Workflow A Aldehyde-Modified Payload C Oxime Ligation (pH 4.5-6.0) A->C B O-(but-3-yn-1-yl)hydroxylamine B->C D Alkyne-Payload Intermediate C->D Aniline Catalyst F CuAAC Click Chemistry D->F E Azide-Modified Targeting Ligand E->F G Targeted Drug Conjugate F->G CuSO4, THPTA, Ascorbate

Figure 1: Dual-stage bioconjugation workflow utilizing O-(but-3-yn-1-yl)hydroxylamine.

Quantitative Data: Linker Stability Profiles

The choice of O-(but-3-yn-1-yl)hydroxylamine is driven by the kinetic and thermodynamic properties of the resulting linkages. Table 1 summarizes why the oxime/triazole combination is preferred over legacy chemistries.

Table 1: Kinetic and Stability Profiles of Common Bioconjugation Linkages

Linkage TypeFormation Kinetics ( k2​ , M−1s−1 )Hydrolytic Stability (pH 7.4, Blood)Hydrolytic Stability (pH 4.5, Lysosome)Reversibility
Hydrazone ∼10−3 to 10−2 Moderate ( t1/2​∼ days)Low ( t1/2​∼ hours)Yes
Oxime ∼10−2 to 10−1 (Aniline cat.)High ( t1/2​> weeks)Moderate ( t1/2​∼ days)Yes (Slow)
Triazole 10 to 103 (Cu-catalyzed)Extremely High (Permanent)Extremely High (Permanent)No

Data synthesized from established bioconjugation kinetics[1][3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific Quality Control (QC) checkpoints to ensure reaction causality and success.

Protocol A: Synthesis of the Alkyne-Payload Intermediate (Oxime Ligation)

Objective: Attach O-(but-3-yn-1-yl)hydroxylamine to an aldehyde-functionalized payload (e.g., a daunomycin derivative)[2].

  • Preparation: Dissolve the aldehyde-modified payload (10 mM) in a 0.1 M Sodium Acetate buffer (pH 4.5) containing 20% DMSO to maintain solubility.

  • Catalyst Addition: Add aniline to a final concentration of 50 mM. Causality: Aniline forms the highly reactive Schiff base intermediate, bypassing the slow direct attack of the hydroxylamine.

  • Linker Addition: Add O-(but-3-yn-1-yl)hydroxylamine (15 mM, 1.5 equivalents).

  • Incubation: Stir the reaction in the dark at room temperature for 2–4 hours.

  • Validation & QC (Self-Validation): Inject a 5 µL aliquot into an analytical RP-HPLC (C18 column). The reaction is complete when the payload peak disappears and a new, more hydrophobic peak (the alkyne-payload intermediate) emerges. The oxime bond will display a distinct UV absorbance shift compared to the free aldehyde.

  • Purification: Purify the intermediate via preparative HPLC and lyophilize.

Protocol B: Conjugation to Targeting Ligand (CuAAC Click Chemistry)

Objective: Conjugate the purified alkyne-payload to an azide-modified targeting antibody or homing peptide[3].

  • Preparation: Dissolve the azide-modified targeting ligand (1 mg/mL) in PBS (pH 7.4).

  • Catalyst Pre-mix (Critical Step): In a separate tube, mix CuSO₄ (final reaction concentration 100 µM) and THPTA ligand (final reaction concentration 500 µM). Causality: Pre-incubating Cu(I) with a 5-fold excess of THPTA ensures complete coordination, preventing copper-induced protein precipitation and ROS generation.

  • Reactant Assembly: Add the alkyne-payload intermediate (3–5 equivalents relative to azides) to the protein solution.

  • Initiation: Add the Cu/THPTA pre-mix to the reaction. Finally, add freshly prepared Sodium Ascorbate (final concentration 5 mM) to reduce Cu(II) to the active Cu(I) species.

  • Incubation: Mix gently for 1 hour at room temperature.

  • Validation & QC (Self-Validation): Analyze the mixture via LC-MS (for PDCs) or Denaturing SDS-PAGE (for ADCs). A successful click reaction will show a quantitative mass shift corresponding to the exact molecular weight of the added payload. Unreacted ligand indicates either oxidized ascorbate or insufficient Cu(I) stabilization.

  • Purification: Remove excess reagents using size-exclusion chromatography (SEC) or spin desalting columns.

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. URL:[Link]

  • Mező, G., et al. (2024). Oxime-Linked Peptide-Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. International Journal of Molecular Sciences, 25(3), 1864. URL:[Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Oxime Ligation Yields with O-(but-3-yn-1-yl)hydroxylamine

Welcome to the Application Scientist Support Hub. As a bifunctional linker, O-(but-3-yn-1-yl)hydroxylamine is an indispensable reagent that bridges traditional carbonyl bioconjugation with downstream copper-catalyzed azi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. As a bifunctional linker, O-(but-3-yn-1-yl)hydroxylamine is an indispensable reagent that bridges traditional carbonyl bioconjugation with downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, achieving quantitative yields requires precise thermodynamic and kinetic control.

This guide dissects the causality behind common experimental failures and provides self-validating protocols to ensure robust, high-yield conjugation.

Core Principles: The Kinetic Bottleneck

The uncatalyzed condensation between an alkoxyamine and a carbonyl is kinetically sluggish. Mechanistically, the dehydration of the hemiaminal intermediate is the rate-limiting step, particularly at neutral pH. To bypass this bottleneck, we employ nucleophilic catalysis . Catalysts like aniline react rapidly with the target carbonyl to form a highly electrophilic protonated Schiff base (imine), which then undergoes rapid transimination with O-(but-3-yn-1-yl)hydroxylamine to form the stable oxime linkage.

Mechanism A Carbonyl Target (Aldehyde/Ketone) C Protonated Schiff Base (Highly Reactive) A->C + Aniline (Fast, pH 4-7) B Aniline Catalyst (Nucleophile) B->C C->B Catalyst Regeneration E Alkyne-Oxime Conjugate (Ready for CuAAC) C->E + Hydroxylamine (Rate-determining) D O-(but-3-yn-1-yl)hydroxylamine (Bifunctional Linker) D->E

Mechanism of aniline-catalyzed oxime ligation with O-(but-3-yn-1-yl)hydroxylamine.

Troubleshooting FAQs

Q1: Why is my oxime ligation so slow, even at high linker concentrations?

Causality: Oxime formation is highly dependent on the electrophilicity of the carbonyl carbon. Without acidic protonation or a catalyst, the activation energy barrier for nucleophilic attack by the hydroxylamine remains too high, leading to sluggish kinetics[1]. Solution: Introduce a nucleophilic catalyst. Adding 10–100 mM aniline accelerates the reaction by forming a transient, highly reactive Schiff base. As demonstrated in authoritative studies on 1[1], this can increase reaction rates by 10- to 40-fold.

Q2: How do I optimize the reaction if my target protein precipitates at pH 4.5?

Causality: Standard oxime ligation requires an acidic pH (4.0–5.0) to protonate the carbonyl oxygen. However, many biomolecules denature or precipitate near their isoelectric point (pI). Aniline's catalytic efficiency drops sharply at pH 7.0 because it is largely unprotonated and fails to form the necessary activated intermediate efficiently. Solution: Shift your catalyst to p-phenylenediamine (pPDA) . Due to its electron-donating substituents, pPDA maintains high nucleophilicity and catalytic turnover at neutral pH. Research on 2[2] shows that pPDA at pH 7.0 can achieve a 120-fold faster rate compared to uncatalyzed reactions.

Q3: My ketone-based target shows significantly lower conversion than my aldehyde-based target. How can I drive the yield?

Causality: Ketones are inherently less electrophilic and more sterically hindered than aldehydes. The bulky nature of the but-3-yn-1-yl chain further exacerbates steric clashes during the transition state. Solution:

  • Elevate Temperature: If your substrate allows, increase the reaction temperature to 37°C or up to 75°C for short bursts (e.g., 5 minutes for stable peptides)[3].

  • Increase Linker Equivalents: Push the equilibrium by using a 10- to 50-fold molar excess of O-(but-3-yn-1-yl)hydroxylamine.

  • Use m-Phenylenediamine (mPDA): mPDA has higher aqueous solubility than pPDA, allowing you to drive the reaction by using catalyst concentrations up to 100 mM without precipitation[1].

Q4: I am observing degradation of my terminal alkyne before the downstream CuAAC "click" step. What is happening?

Causality: The terminal alkyne on the but-3-yn-1-yl moiety is susceptible to oxidative homocoupling (Glaser coupling) if trace copper and oxygen are present in your buffers. Additionally, prolonged exposure to harsh acidic conditions can lead to alkyne hydration. Solution: Degas all aqueous buffers using argon or nitrogen sparging. Add 1 mM EDTA during the oxime ligation step to chelate trace metals. Store the purified alkyne-oxime conjugate lyophilized or under inert gas if you are not proceeding immediately to the click chemistry step.

Quantitative Catalyst Comparison

Selecting the right catalyst is the most critical variable in optimizing oxime yields. Use the table below to match the catalyst to your specific substrate constraints.

CatalystOptimal pH RangeRelative Rate Enhancement (vs. Uncatalyzed)Aqueous SolubilityApplication Notes
None (Uncatalyzed) 4.0 - 5.01x (Baseline)HighKinetically sluggish; generally unviable for low-concentration bioconjugation.
Aniline 4.0 - 6.0~10x - 40xModerateStandard benchmark; volatile and easily removed by lyophilization[4].
p-Phenylenediamine (pPDA) 4.0 - 7.0~100x - 240xHighSuperior at neutral pH; prone to oxidation (solutions turn dark over time)[2].
m-Phenylenediamine (mPDA) 4.0 - 7.0~80x - 150xVery HighExcellent balance of stability and rate; can be used at very high concentrations[1].

Self-Validating Experimental Protocol

To ensure reproducibility, follow this standardized methodology for Aniline-Catalyzed Oxime Ligation . This protocol is designed to be self-validating: the visual and analytical checkpoints ensure you can diagnose failures in real-time.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare a 100 mM Aniline Buffer : Dissolve freshly distilled aniline in 100 mM Sodium Acetate buffer. Adjust the pH to 4.5 using glacial acetic acid. Validation Check: The solution should remain perfectly clear. A yellow/brown tint indicates aniline oxidation; discard and remake.

  • Prepare a 100 mM O-(but-3-yn-1-yl)hydroxylamine Stock : Dissolve the linker in DMSO or directly in the aniline buffer immediately before use to prevent premature degradation.

Step 2: Reaction Setup

  • Dilute your carbonyl-containing target (aldehyde/ketone) to a final concentration of 10–100 μM in the Aniline Buffer.

  • Add O-(but-3-yn-1-yl)hydroxylamine to a final concentration of 1–5 mM (10x to 50x molar excess).

  • Incubate the reaction at 25°C (for aldehydes) or 37°C (for ketones) under gentle agitation.

Step 3: Monitoring & Validation

  • At 1 hour and 4 hours, extract a 5 μL aliquot.

  • Quench the aliquot by diluting it 10-fold in 0.1% TFA in water (this drops the pH and protonates the aniline, halting catalysis).

  • Analyze via LC-MS. Validation Check: You should observe a mass shift corresponding to + 67.04 Da (addition of the linker minus water).

Step 4: Quenching and Purification

  • Once conversion >95% is achieved, remove the aniline catalyst and excess linker via size-exclusion chromatography (e.g., NAP-5 column) or preparative HPLC.

  • Lyophilize the fractions containing the alkyne-oxime conjugate immediately to preserve the terminal alkyne for downstream CuAAC.

Troubleshooting Start Low Oxime Ligation Yield CheckPH Is pH between 4.0 - 5.0? Start->CheckPH AdjustPH Adjust buffer (e.g., Acetate) or use pPDA catalyst for pH 7 CheckPH->AdjustPH No CheckCat Is a nucleophilic catalyst used? CheckPH->CheckCat Yes AdjustPH->CheckCat AddCat Add 10-100 mM Aniline or 2-10 mM pPDA CheckCat->AddCat No CheckSteric Is the carbonyl sterically hindered (e.g., a ketone)? CheckCat->CheckSteric Yes AddCat->CheckSteric IncreaseTemp Increase temp to 37°C or increase linker equivalents CheckSteric->IncreaseTemp Yes Success Optimal Alkyne-Oxime Yield CheckSteric->Success No IncreaseTemp->Success

Troubleshooting workflow for optimizing oxime ligation yields.

References

  • Source: Royal Society of Chemistry (Chemical Communications)
  • Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center Source: Benchchem URL
  • Source: Bioconjugate Chemistry (via NIH)
  • Source: ACS Publications (Bioconjugate Chemistry)

Sources

Optimization

preventing O-(but-3-yn-1-yl)hydroxylamine degradation in aqueous solutions

Technical Support Center: O-(but-3-yn-1-yl)hydroxylamine A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for O-(but-3-yn-1-yl)hydroxylamine. This resource is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: O-(but-3-yn-1-yl)hydroxylamine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for O-(but-3-yn-1-yl)hydroxylamine. This resource is designed to provide in-depth, practical guidance on the handling, storage, and use of this valuable bioconjugation reagent. As researchers ourselves, we understand that experimental success hinges on the stability and purity of critical reagents. O-(but-3-yn-1-yl)hydroxylamine, with its terminal alkyne for "click" chemistry and a hydroxylamine moiety for carbonyl ligation, is a potent tool, but its utility is directly linked to its stability in aqueous environments. This guide synthesizes our expertise to help you navigate the challenges of its use and prevent degradation.

Section 1: Understanding the Instability of O-(but-3-yn-1-yl)hydroxylamine

The core of the issue lies with the hydroxylamine functional group (-ONH₂). Hydroxylamines, in general, are susceptible to decomposition through several pathways, particularly in aqueous solutions. This instability is often accelerated by factors prevalent in typical laboratory settings.

Key Degradation Factors:

  • pH: The decomposition of hydroxylamine is notably rapid at a pH above 7.0.[1] Both strongly acidic and, particularly, basic conditions can promote degradation.[2]

  • Oxidizing Agents: The hydroxylamine moiety is readily oxidized. The presence of dissolved oxygen in aqueous buffers is a significant contributor to degradation.[2][3]

  • Metal Ions: Trace amounts of multivalent metal cations, such as Iron (Fe²⁺/Fe³⁺) and Copper (Cu²⁺), can catalytically accelerate the decomposition of hydroxylamine solutions.[1][2]

  • Temperature: Elevated temperatures will accelerate the rate of all chemical degradation pathways.[2][3]

  • Light: While not as critical as other factors, prolonged exposure to light may contribute to degradation.[2][3]

The primary degradation pathway in aqueous solution is an internal oxidation-reduction reaction, which can ultimately lead to the formation of ammonia and nitrogen or nitrogen oxides.[1][4] For O-(but-3-yn-1-yl)hydroxylamine, this means the loss of the reactive -ONH₂ group, rendering the molecule incapable of conjugating to aldehydes or ketones.

reagent O-(but-3-yn-1-yl)hydroxylamine (Active) degraded Degradation Products (e.g., but-3-yn-1-ol, NH₃, N₂) reagent->degraded  pH > 7  Metal Ions (Fe³⁺, Cu²⁺)  Dissolved O₂  High Temperature

Caption: Primary factors leading to the degradation of O-(but-3-yn-1-yl)hydroxylamine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for preparing and storing aqueous solutions of O-(but-3-yn-1-yl)hydroxylamine? A: Based on the general instability of hydroxylamines in basic conditions, we strongly recommend preparing and storing aqueous solutions in a slightly acidic buffer, ideally between pH 5.5 and 6.5 . Decomposition is significantly accelerated at pH levels above 7.0.[1] Avoid basic buffers like bicarbonate or borate for storage.

Q2: How should I store my aqueous stock solutions? A: For short-term storage (1-2 days), refrigerated temperatures of 2-8°C are suitable.[2] For long-term storage, we recommend preparing aliquots in an appropriate acidic buffer, flash-freezing them in liquid nitrogen, and storing them at ≤ -70°C. Avoid repeated freeze-thaw cycles. The solid hydrochloride salt form is more stable and should be stored under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.[2][3]

Q3: The manufacturer shipped the compound as a hydrochloride salt. Do I need to neutralize it? A: The hydrochloride salt is used to enhance stability.[5] For preparing a stock solution, you can dissolve it directly in your chosen acidic buffer. The buffer will establish the final pH. If you need the free hydroxylamine, you can neutralize the salt solution with a base like sodium hydroxide, but this should be done immediately before use, as the free base is much less stable.[1]

Q4: What buffer components should I avoid? A: Avoid buffers containing trace metal contaminants. Use high-purity (e.g., "for molecular biology" or "metal-free") grade buffer components and prepare solutions in metal-free water (e.g., Chelex-treated or high-purity commercial water). Avoid phosphate buffers if you suspect metal ion contamination, as phosphates can precipitate some metal chelators.

Q5: Can I add anything to my solutions to improve stability? A: Yes, the use of chelating agents is a well-established strategy to sequester catalytic metal ions.[1] Adding a small amount of ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) to a final concentration of 100 µM to 1 mM in your buffer can significantly extend the reagent's shelf life.

Q6: How can I tell if my O-(but-3-yn-1-yl)hydroxylamine has degraded? A: A failed conjugation reaction is the most common indicator. Analytically, you can use techniques like HPLC, NMR, or mass spectrometry to assess purity. For HPLC, since the compound lacks a strong chromophore, pre-column derivatization might be necessary for sensitive detection.[6][7][8] A simple qualitative check is to look for discoloration (yellowing or browning) in the solid material, which can indicate oxidation.[2]

Section 3: Protocols for Preparation, Handling, and Quality Control

These protocols are designed to maximize the stability and efficacy of your O-(but-3-yn-1-yl)hydroxylamine reagent.

Protocol 3.1: Preparation of a Stabilized Aqueous Stock Solution

This protocol provides a step-by-step method for preparing a 100 mM stock solution in a stability-enhancing buffer.

  • Buffer Preparation:

    • Prepare a 0.2 M sodium acetate buffer. Dissolve the appropriate amount of high-purity sodium acetate in metal-free deionized water.

    • Adjust the pH to 5.8 using high-purity acetic acid.

    • Add a 0.5 M EDTA stock solution to the buffer to achieve a final EDTA concentration of 1 mM.

    • Sparge the buffer with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Reagent Dissolution:

    • Allow the vial of O-(but-3-yn-1-yl)hydroxylamine hydrochloride to warm to room temperature in a desiccator before opening to prevent condensation.

    • Weigh the required amount of the solid reagent in a clean, dry microcentrifuge tube.

    • Add the appropriate volume of the degassed, EDTA-containing acetate buffer to achieve a 100 mM concentration.

    • Vortex gently until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Immediately dispense the stock solution into small-volume, single-use aliquots in metal-free microcentrifuge tubes.

    • Purge the headspace of each tube with argon or nitrogen before sealing.

    • Flash-freeze the aliquots in liquid nitrogen.

    • Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Protocol 3.2: Quality Control Workflow for Reagent Integrity

Before a critical experiment, it is prudent to verify the integrity of your reagent, especially if the stock is old or has been stored improperly.

start Start: Critical Experiment Planned check_stock Is the stock solution newly prepared (< 1 week)? start->check_stock sub_a Proceed with Experiment check_stock->sub_a Yes sub_b Perform QC Check (e.g., test reaction, LC-MS) check_stock->sub_b No check_qc Does it pass QC? sub_b->check_qc check_qc->sub_a Yes sub_c Prepare Fresh Stock (Protocol 3.1) check_qc->sub_c No sub_c->sub_a

Sources

Troubleshooting

overcoming O-(but-3-yn-1-yl)hydroxylamine solubility issues in organic solvents

Topic: Overcoming O-(but-3-yn-1-yl)hydroxylamine Solubility Issues in Organic Solvents Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Advanced Applications Support Center. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming O-(but-3-yn-1-yl)hydroxylamine Solubility Issues in Organic Solvents Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in bioconjugation and click chemistry: the poor solubility of O-(but-3-yn-1-yl)hydroxylamine in organic media.

This guide bypasses generic advice to provide a mechanistic understanding of the reagent's physical chemistry, followed by field-proven troubleshooting strategies, decision matrices, and self-validating protocols.

The Mechanistic Root Cause of Insolubility

O-(but-3-yn-1-yl)hydroxylamine is a highly valuable bifunctional linker. It features a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and an alkoxyamine for oxime ligation with aldehydes or ketones.

The Causality of the Problem: To prevent auto-oxidation and spontaneous degradation, this reagent is almost exclusively synthesized and supplied as a hydrochloride salt (O-(but-3-yn-1-yl)hydroxylamine hydrochloride). The ionic nature of this salt results in a high crystal lattice energy. While it dissolves readily in solvents with high dielectric constants (like water or methanol) [1], it is practically insoluble in non-polar or weakly polar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

When researchers attempt to perform oxime ligations in these organic solvents—often necessitated by the lipophilicity of their target drug molecules or peptides—the insoluble salt remains suspended, leading to negligible reaction kinetics and failed couplings. Overcoming this requires strategic manipulation of the solvent environment or the in situ generation of the lipophilic free base [2].

Diagnostic Decision Workflow

Before altering your protocol, use the following logical framework to determine the optimal solubility strategy based on your target substrate's chemical stability.

Troubleshooting A O-(but-3-yn-1-yl)hydroxylamine HCl Insoluble in Target Solvent B Is the target substrate compatible with polar solvents? A->B C Use Polar Protic System (e.g., MeOH, EtOH, Water) B->C Yes D Requires Non-Polar System (e.g., DCM, THF, Toluene) B->D No E Is the substrate sensitive to aqueous hydrolysis? D->E F In Situ Neutralization (DIPEA/TEA in DCM/DMF) E->F Yes G Biphasic Reaction (DCM/Water + NaHCO3) E->G No

Fig 1. Decision matrix for resolving alkoxyamine hydrochloride solubility based on substrate tolerance.

Troubleshooting FAQs

Q1: Why can't I just isolate the free base of O-(but-3-yn-1-yl)hydroxylamine and store it?

A: While you can neutralize the hydrochloride salt and extract the free base into an organic solvent, storing the free base is highly discouraged. The free alkoxyamine is nucleophilic (due to the alpha-effect of the adjacent oxygen) and prone to rapid auto-oxidation and degradation over time. It is scientifically sounder to generate the free base in situ immediately prior to the reaction [3].

Q2: My target molecule only dissolves in DCM. How do I force the oxime ligation to occur?

A: You must utilize an in situ neutralization strategy . By adding a sterically hindered organic base, such as N,N-Diisopropylethylamine (DIPEA), to the DCM suspension, the base deprotonates the insoluble hydrochloride salt. This generates the lipophilic free alkoxyamine, which immediately dissolves in the DCM and reacts with your target carbonyl. A small amount of polar aprotic co-solvent (like 5-10% DMF) can be added to help solvate the intermediate states [3].

Q3: I added Triethylamine (TEA) to neutralize the salt, but I am seeing side reactions. Why?

A: TEA is a relatively unhindered base. In some complex drug development workflows, TEA can act as a nucleophile or participate in unwanted side reactions with sensitive functional groups (e.g., activated esters). We recommend switching to DIPEA or 2,6-lutidine. Their steric bulk prevents them from acting as nucleophiles while still providing the basicity required to neutralize the hydroxylamine salt.

Q4: Can I use a biphasic system if my target is highly lipophilic?

A: Yes. A biphasic system (e.g., DCM and Water) is highly effective if your target molecule is stable to water. The O-(but-3-yn-1-yl)hydroxylamine hydrochloride and an inorganic base (like NaHCO₃) are dissolved in the aqueous layer. The free base is generated at the interface and partitions into the organic layer, where it reacts with your lipophilic substrate. This method inherently protects sensitive organic substrates from direct exposure to high concentrations of base.

Quantitative System Comparison

Use the following table to compare the efficiency of different solvent/base systems for O-(but-3-yn-1-yl)hydroxylamine integration.

StrategySolvent SystemRecommended BaseReagent SolubilityReaction KineticsByproduct Risk
Polar Protic MeOH or EtOHNaOAc or PyridineExcellent (>100 mg/mL)Very Fast (< 2 hrs)Low
Polar Aprotic DMSO or DMFDIPEAHigh (~50 mg/mL)Fast (2 - 4 hrs)Low
In Situ Neutralization DCM with 5% DMFDIPEAModerate (Free base dissolves)Moderate (4 - 8 hrs)Medium (Base sensitive targets)
Biphasic DCM / Water (1:1)NaHCO₃Excellent (in Aq phase)Slow (8 - 16 hrs)Low (Interface controlled)

Self-Validating Experimental Protocols

The following methodologies are engineered to ensure self-validation at critical steps, preventing downstream failures.

Protocol A: In Situ Neutralization for Anhydrous Organic Solvents

Use this protocol when your target molecule is strictly soluble in non-polar solvents (e.g., DCM) and is sensitive to water.

  • Substrate Solvation: Dissolve your target aldehyde/ketone (1.0 equivalent) in anhydrous DCM to a concentration of 0.1 M.

  • Reagent Addition: Add O-(but-3-yn-1-yl)hydroxylamine hydrochloride (1.5 equivalents) directly to the flask.

    • Validation Check: The mixture will appear as a cloudy suspension. This is expected, as the salt is insoluble in DCM.

  • Co-solvent Integration (Optional but recommended): Add anhydrous DMF dropwise until it constitutes 5-10% of the total solvent volume. This lowers the activation energy for the subsequent deprotonation.

  • Neutralization: Add DIPEA (2.0 equivalents) dropwise over 2 minutes while stirring vigorously.

    • Validation Check: Within 5 to 15 minutes, the cloudy suspension should clarify as the insoluble salt is converted into the soluble free base.

  • Reaction: Stir at room temperature for 4–8 hours. Monitor the consumption of the starting material via TLC or LC-MS.

  • Workup: Wash the organic layer twice with 0.1 M HCl (to remove excess DIPEA and unreacted alkoxyamine) and once with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Biphasic Oxime Ligation

Use this protocol when your target is highly lipophilic but stable to aqueous environments.

  • Organic Phase Preparation: Dissolve your target aldehyde/ketone (1.0 equivalent) in DCM (0.1 M concentration).

  • Aqueous Phase Preparation: In a separate vial, dissolve O-(but-3-yn-1-yl)hydroxylamine hydrochloride (2.0 equivalents) and NaHCO₃ (2.5 equivalents) in distilled water (equal volume to the DCM used).

    • Causality Note: NaHCO₃ is chosen over NaOH to prevent the pH from spiking, which could degrade sensitive substrates.

    • Validation Check: Effervescence (CO₂ gas evolution) will occur as the NaHCO₃ neutralizes the hydrochloride salt. Wait until gas evolution ceases.

  • Biphasic Mixing: Combine the aqueous and organic phases. Stir vigorously (e.g., 1000 RPM) to maximize the surface area of the biphasic interface.

  • Reaction: Allow the reaction to proceed for 8–16 hours. The free base will continuously partition into the organic layer to react.

  • Workup: Stop stirring and allow the phases to separate. Extract the aqueous layer once more with fresh DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate.

References

  • Hassner, A. et al. "Intermolecular Electrophilic O-Amination of Alcohols". The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

  • Simon, M. et al. "Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets". The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

Optimization

Technical Support Center: O-(but-3-yn-1-yl)hydroxylamine Storage &amp; Stability

Welcome to the Application Science Support Hub. This guide is designed for researchers, chemists, and drug development professionals handling sensitive bifunctional linkers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Hub. This guide is designed for researchers, chemists, and drug development professionals handling sensitive bifunctional linkers.

Mechanistic Insight: The Causality of Degradation

As a Senior Application Scientist, I frequently see researchers struggle with the stability of terminal alkyne-alkoxyamines like O-(but-3-yn-1-yl)hydroxylamine (CAS 149649-82-1)[1]. To prevent degradation and ensure reproducibility in your click chemistry or oxime ligation workflows, we must first understand the causality behind the molecule's instability.

The primary vulnerability of alkoxyamines lies in the nitrogen lone pair. In the presence of atmospheric oxygen, ambient light, or trace transition metals, this lone pair is highly susceptible to single-electron oxidation, generating a reactive radical cation[2]. This intermediate is thermodynamically unstable and rapidly undergoes mesolytic cleavage or further oxidation, yielding unwanted nitrones, oximes, and carbon-centered radicals[3].

By protonating this lone pair—converting the free base to a hydrochloride salt—we drastically increase the oxidation potential of the molecule. This simple chemical intervention effectively shuts down the primary degradation pathway, transforming a highly labile liquid/oil into a robust, shelf-stable solid[2][4].

G cluster_0 Degradation Pathway cluster_1 Stabilization Strategy A O-(but-3-yn-1-yl) hydroxylamine (Free Base) B Radical Cation / Oxidation Intermediates A->B O2, Light, Metals D Protonation (HCl Salt Formation) A->D HCl (dry) C Nitrones, Oximes, & Cleavage Products B->C Degradation E Stable Hydrochloride Salt (Oxidation Resistant) D->E Protects N-lone pair

Mechanistic pathways of alkoxyamine oxidation vs. stabilization via protonation.

Troubleshooting Guide & FAQs

Q: My O-(but-3-yn-1-yl)hydroxylamine powder has turned from white to a yellowish-brown tint. Is it still usable? A: No. Discoloration (yellowing or browning) is a definitive macroscopic indicator of oxidation[5]. The colored impurities are typically conjugated nitrones or nitroso compounds. Using this degraded material will result in poor yields and complex purification profiles during oxime ligation. You must discard the batch and use fresh, properly stored material.

Q: I stored my compound at -20°C, but it still degraded over a few weeks. Why? A: Temperature control alone is insufficient if the container was exposed to atmospheric oxygen and moisture. Alkoxyamines, especially in their free base form, will oxidize in the presence of air even at low temperatures. Furthermore, if stored as a salt, the material is highly hygroscopic; moisture ingress can lead to localized hydrolysis and degradation[4]. You must purge the headspace with dry argon or nitrogen after every single use[4][5].

Q: Are there specific handling precautions regarding laboratory equipment? A: Yes. Trace transition metals (like copper or iron) are potent catalysts for hydroxylamine oxidation[5][6]. Avoid using metal spatulas when dispensing the free base or the salt. Use PTFE or sterile plastic spatulas instead to prevent introducing catalytic impurities.

Core Protocols: The Self-Validating Storage System

To establish a highly reliable workflow, your protocols must inherently prevent failure. Storing the free base long-term is a fundamental experimental flaw. The following protocols dictate the conversion to the HCl salt and the strict aliquoting workflow required for success.

Protocol A: Conversion to the Hydrochloride Salt (Long-Term Stabilization)

Causality: Protonation protects the vulnerable nitrogen lone pair from single-electron oxidation[2].

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the O-(but-3-yn-1-yl)hydroxylamine free base in anhydrous diethyl ether (approx. 10 mL per gram of compound).

  • Cooling: Submerge the flask in an ice-water bath (0°C) and allow it to equilibrate for 10 minutes.

  • Protonation: Slowly add 1.05 equivalents of a 1M HCl solution in diethyl ether dropwise via syringe.

    • Self-validation step: A white precipitate (the hydrochloride salt) should form immediately upon addition. If the solution remains clear, your HCl titer is compromised or the solvent is too polar.

  • Isolation: Stir for an additional 15 minutes at 0°C. Filter the precipitate rapidly using a Schlenk frit under argon to minimize moisture exposure.

  • Drying: Wash the solid with cold, anhydrous diethyl ether (2 x 5 mL) and dry under high vacuum (< 0.1 Torr) for 4 hours.

Protocol B: Best-Practice Aliquoting and Storage Workflow

Causality: Repeated freeze-thaw cycles and atmospheric exposure introduce moisture and oxygen, accelerating degradation[4][5].

  • Aliquoting: Inside a nitrogen-filled glovebox, divide the dried O-(but-3-yn-1-yl)hydroxylamine hydrochloride into single-use aliquots (e.g., 10-50 mg) in amber glass vials.

    • Causality: Amber glass prevents photo-induced homolytic cleavage of the N-O bond.

  • Sealing: Cap the vials tightly with PTFE-lined septa. Wrap the caps thoroughly with Parafilm to create a secondary moisture barrier[4].

  • Storage: Store the aliquots in a desiccator jar containing active Drierite (calcium sulfate), and place the entire jar in a -20°C or -80°C freezer[4][5].

  • Usage: When needed, remove a single vial and allow it to warm to room temperature before opening.

    • Self-validation step: Opening a cold vial causes immediate condensation of atmospheric moisture, visible as a sheen on the glass, which ruins the hygroscopic salt[4]. Warming prevents this.

Quantitative Data Presentation

The following table summarizes the expected stability of O-(but-3-yn-1-yl)hydroxylamine under various storage conditions, highlighting the critical need for proper handling and salt formation.

Storage StateTemperatureAtmosphereLight ExposureExpected Shelf-Life (Purity >95%)
Free Base (Neat)Room Temp (20°C)Ambient AirAmbient< 24 Hours
Free Base (Neat)-20°CAmbient AirDark1 - 2 Weeks
Hydrochloride SaltRoom Temp (20°C)Ambient AirAmbient2 - 4 Weeks (Moisture dependent)
Hydrochloride Salt-20°CArgon / N2Dark (Amber)> 12 Months
Hydrochloride Salt-80°CArgon / N2Dark (Amber)> 24 Months

References

  • O-(but-3-yn-1-yl)hydroxylamine — Chemical Substance Information Source: NextSDS URL:[Link]

  • How to store cyclic hydroxylamine CMH (1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine)? Source: ResearchGate URL: [Link]

  • Catalytic Carbocation Generation Enabled by the Mesolytic Cleavage of Alkoxyamine Radical Cations Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Electrochemical and Electrostatic Cleavage of Alkoxyamines Source: ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: O-(but-3-yn-1-yl)hydroxylamine Synthesis &amp; Purification

Welcome to the Technical Support and Troubleshooting Portal for the synthesis and purification of O-(but-3-yn-1-yl)hydroxylamine (also known as O-(3-butynyl)hydroxylamine or 4-aminooxy-1-butyne). As a critical bifunction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis and purification of O-(but-3-yn-1-yl)hydroxylamine (also known as O-(3-butynyl)hydroxylamine or 4-aminooxy-1-butyne).

As a critical bifunctional linker in chemical biology, this molecule features a terminal alkyne for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) and a highly nucleophilic aminooxy group for oxime ligation with aldehydes and ketones. Because of its low molecular weight (MW 85.11 g/mol ) and the notorious difficulty of separating hydrazine byproducts during its preparation, researchers frequently encounter yield loss and purity issues.

This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity isolation of this vital click-chemistry reagent.

Core Methodology: The Causality of the Gabriel-Type Synthesis

Direct alkylation of free hydroxylamine (NH₂OH) is synthetically unviable due to competing N- and O-alkylation, which rapidly leads to complex mixtures of N,N,O-tris-alkylated products. To enforce strict chemoselectivity, the standard approach utilizes N-hydroxyphthalimide (NHPI) . The phthalimide group acts as a robust protecting group for the nitrogen atom, directing the nucleophilic attack exclusively through the oxygen atom onto the alkyl halide (4-bromo-1-butyne) [1].

Following O-alkylation, the phthalimide protecting group must be removed. This is typically achieved via hydrazinolysis (the Ing-Manske procedure). However, this step generates phthalhydrazide , a byproduct that is notoriously difficult to separate from small, water-soluble amines [2]. Furthermore, the free base of O-(but-3-yn-1-yl)hydroxylamine is highly volatile. Therefore, the purification strategy relies on exploiting the differential solubility of phthalhydrazide in cold non-polar solvents, followed by immediate trapping of the volatile product as a stable hydrochloride (HCl) salt[3].

Workflow N1 N-Hydroxyphthalimide + 4-Bromo-1-butyne N2 O-Alkylation (Base, DMF) Checkpoint: TLC (Hex/EtOAc) N1->N2 N3 N-(but-3-yn-1-yloxy)phthalimide (Intermediate) N2->N3 N4 Hydrazinolysis (NH2NH2) Checkpoint: Cleavage confirmation N3->N4 N5 Free Base Formation O-(but-3-yn-1-yl)hydroxylamine N4->N5 N6 Cold DCM Filtration & HCl Salt Precipitation N5->N6 N7 Pure O-(but-3-yn-1-yl)hydroxylamine HCl N6->N7

Fig 1. Synthesis and purification workflow for O-(but-3-yn-1-yl)hydroxylamine HCl.

Self-Validating Experimental Protocols

The following step-by-step protocols include built-in validation checkpoints to ensure the reaction is proceeding correctly before moving to the next, more complex purification phase.

Step 1: Synthesis of N-(but-3-yn-1-yloxy)phthalimide
  • Setup: In a flame-dried round-bottom flask under argon, dissolve N-hydroxyphthalimide (1.0 eq, typically 10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq) or DBU (1.1 eq). The solution will turn deep red, indicating the formation of the phthalimide anion.

  • Alkylation: Add 4-bromo-1-butyne (1.1 eq) dropwise. Stir at 50 °C for 4–6 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The red color should fade to pale yellow, and a new UV-active spot (Rf ~0.6) should appear, with the consumption of NHPI (Rf ~0.2).

  • Workup: Pour the mixture into ice water (100 mL). The intermediate N-(but-3-yn-1-yloxy)phthalimide will precipitate as a white/pale yellow solid. Filter, wash with cold water, and dry under vacuum.

Step 2: Hydrazinolysis and Phthalhydrazide Removal
  • Cleavage: Dissolve the intermediate from Step 1 in ethanol or methanol (0.2 M). Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reaction: Stir for 2 hours. A voluminous white precipitate (phthalhydrazide) will begin to form almost immediately.

  • Validation Checkpoint: TLC or LC-MS should indicate the complete disappearance of the starting material.

  • Primary Filtration: Filter off the bulk of the phthalhydrazide precipitate through a Celite pad. Wash the pad with a small amount of cold ethanol.

  • Solvent Swap (Critical): Carefully concentrate the filtrate under reduced pressure (water bath < 30 °C to prevent loss of the volatile free base). Suspend the resulting residue in cold dichloromethane (DCM, 0 °C).

  • Secondary Filtration: The remaining phthalhydrazide is highly insoluble in cold DCM. Filter the suspension again through a fine glass frit.

Step 3: Hydrochloride Salt Formation
  • Salt Formation: To the clear DCM filtrate containing the free O-(but-3-yn-1-yl)hydroxylamine, slowly add a solution of HCl in dioxane (4.0 M, 1.5 eq) at 0 °C.

  • Precipitation: The product will immediately precipitate as a white solid: O-(but-3-yn-1-yl)hydroxylamine hydrochloride.

  • Isolation: Filter the salt, wash with cold diethyl ether, and dry under high vacuum.

Troubleshooting Guides & FAQs

Troubleshooting Q1 Experiencing Low Yield or Impure Product? Q2 Is there a stubborn white precipitate in the final NMR? Q1->Q2 Impurity Q3 Is the final mass significantly lower than expected? Q1->Q3 Low Yield A1 Phthalhydrazide Contamination: Perform cold DCM solvent swap. Q2->A1 Yes A3 Incomplete Hydrazinolysis: Increase reaction time to 4h. Q2->A3 No A2 Product Volatility Issue: Keep bath < 30°C; form HCl salt. Q3->A2 Yes

Fig 2. Troubleshooting decision tree for common synthesis and purification issues.

Q: My final ¹H NMR shows a massive multiplet around 7.5–8.0 ppm, but my alkyne peaks are present. What is this, and how do I remove it? A: This is the classic signature of phthalhydrazide contamination. Because phthalhydrazide can co-elute or co-precipitate with polar amines, it frequently contaminates the final product if only a single filtration is performed. Solution: Do not attempt silica gel chromatography, as the free hydroxylamine will streak severely. Instead, rely on differential solubility. Resuspend your contaminated HCl salt in a minimal amount of cold methanol, filter (to remove bulk phthalhydrazide), neutralize with NaHCO₃, extract into DCM, chill the DCM to 0 °C, filter again, and re-precipitate the HCl salt [4].

Q: I had great conversion by TLC in Step 1, but after hydrazinolysis and concentration, I have almost no product mass. Where did it go? A: You likely evaporated your product. The free base of O-(but-3-yn-1-yl)hydroxylamine has a very low boiling point. Solution: Never subject the free base to high vacuum (e.g., a Schlenk line or lyophilizer). When removing the ethanol/methanol after Step 2, use a rotary evaporator with the water bath set no higher than 25–30 °C and pressure > 50 mbar. Convert the free base to the HCl salt as rapidly as possible; the HCl salt is completely non-volatile and can be dried under high vacuum safely.

Q: Can I use methylhydrazine instead of hydrazine hydrate to avoid the insoluble phthalhydrazide issue? A: Yes. Using methylhydrazine generates N-methylphthalhydrazide, which is significantly more soluble in organic solvents and water than unsubstituted phthalhydrazide. However, separating N-methylphthalhydrazide from your target molecule will then require careful acid-base extraction rather than simple filtration. Given the high water solubility of O-(but-3-yn-1-yl)hydroxylamine, extracting it out of the aqueous phase can be challenging, making the traditional hydrazine/cold DCM filtration method generally superior for this specific molecule.

Quantitative Impurity Profiling

To assist in validation, compare your analytical results against the known signatures of common impurities encountered during this workflow.

Impurity / AnalyteOriginTLC Rf (Hex:EtOAc 1:1)GC-MS / LC-MS SignaturePrimary Removal Strategy
N-Hydroxyphthalimide Unreacted Starting Material0.20 (UV Active)m/z 164 [M+H]⁺Washes out during the aqueous workup of Step 1.
4-Bromo-1-butyne Unreacted Alkyl Halide0.85 (KMnO₄ Active)m/z 132, 134 (Isotope pattern)Evaporates during concentration; removed by ether wash of final salt.
Phthalhydrazide Hydrazinolysis Byproduct0.10 (UV Active, Streaks)m/z 163[M+H]⁺Precipitation in cold DCM; filtration prior to HCl salt formation.
O-(but-3-yn-1-yl)hydroxylamine Target Molecule (Free Base) 0.30 (Ninhydrin Active)m/z 86 [M+H]⁺N/A (Convert to HCl salt for stable storage).

References

  • Synthesis and in vitro Antiproliferative Activity of Flavone and 6-Hydroxyflavone Oxime Ethers Derivatives. SciELO. Details the standard Gabriel synthesis methodology for O-alkylhydroxylamines using N-hydroxyphthalimide and potassium carbonate. URL:[Link][1]

  • GFS Organics Modern Acetylene Chemistry for Research and Applied Technology. Thomasnet. Reagent guide detailing the properties and handling of terminal alkynes like 4-bromo-1-butyne and their use in molecular construction and click chemistry. URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

O-(but-3-yn-1-yl)hydroxylamine vs. O-Propargylhydroxylamine: A Comprehensive Reactivity and Application Guide

In the realm of bioconjugation and dynamic covalent chemistry, heterobifunctional linkers containing both an alkyne and a hydroxylamine moiety are indispensable. They enable orthogonal dual-labeling via oxime ligation an...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of bioconjugation and dynamic covalent chemistry, heterobifunctional linkers containing both an alkyne and a hydroxylamine moiety are indispensable. They enable orthogonal dual-labeling via oxime ligation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Two of the most prominent reagents in this class are O-propargylhydroxylamine (PHA) and O-(but-3-yn-1-yl)hydroxylamine (BHA) (also known as homopropargylhydroxylamine).

As a Senior Application Scientist, I frequently observe researchers treating these two linkers interchangeably. However, while they differ by only a single methylene group, this structural nuance profoundly impacts their electronic properties, reaction kinetics, and stability[1]. This guide objectively compares their performance to help you design flawless, self-validating bioconjugation workflows.

Part 1: Structural & Electronic Profiling (The "Why")

The reactivity of a hydroxylamine is dictated by the α -effect—the enhanced nucleophilicity provided by the adjacent oxygen atom's lone pairs. However, the electron-withdrawing nature of the alkyne (an sp -hybridized carbon) exerts a strong inductive effect that modulates this nucleophilicity.

  • O-Propargylhydroxylamine (PHA): The alkyne is separated from the oxygen by only one carbon. This proximity pulls electron density away from the hydroxylamine, lowering its pKa​ to approximately 3.5–4.0.

  • O-(but-3-yn-1-yl)hydroxylamine (BHA): The alkyne is separated by two carbons. This homopropargylic spacing heavily attenuates the inductive effect, resulting in a pKa​ (approx. 4.5–5.0) closer to that of standard alkyl hydroxylamines.

Table 1: Physicochemical & Reactivity Comparison
PropertyO-Propargylhydroxylamine (PHA)O-(but-3-yn-1-yl)hydroxylamine (BHA)
Structure HC≡C−CH2​−O−NH2​ HC≡C−CH2​−CH2​−O−NH2​
Linker Type PropargylHomopropargyl
Hydroxylamine pKa​ ~3.5 - 4.0~4.5 - 5.0
Oxime Ligation Optimal pH 4.0 - 4.54.5 - 5.5
CuAAC Kinetics Very Fast (Cu-O chelation assistance)Fast (Standard terminal alkyne)
Chemical Stability Susceptible to propargylic cleavageHighly stable

Part 2: Oxime Ligation Dynamics

Oxime ligation is highly pH-dependent. The reaction requires a pH near the pKa​ of the hydroxylamine to balance the protonation of the target carbonyl (which increases its electrophilicity) with the free-base concentration of the nucleophile. Because PHA has a lower pKa​ , it can operate efficiently at slightly lower pH values compared to BHA.

To overcome the inherently slow kinetics of direct oxime formation at mildly acidic pH, nucleophilic catalysis using aniline is employed[2]. Aniline rapidly forms a highly reactive protonated Schiff base with the aldehyde, which then undergoes transimination with the hydroxylamine (PHA or BHA) to form the stable oxime linkage[2].

G A Aldehyde/Ketone C Schiff Base (Fast) A->C + Aniline (pH 4-6) E Stable Oxime Linkage A->E Direct (Slow) B Aniline Catalyst B->C C->E + Hydroxylamine (Transimination) D BHA or PHA D->E

Kinetic pathway of aniline-catalyzed oxime ligation vs direct formation.

Part 3: CuAAC (Click) Performance & Coordination Chemistry

The CuAAC reaction relies on the formation of a copper(I) acetylide intermediate[3]. The structural differences between PHA and BHA dictate how this intermediate forms:

  • In PHA: The propargylic oxygen can coordinate with the Cu(I) catalyst, forming a transient 5-membered chelate ring. This chelation accelerates the initial activation of the alkyne but renders the propargyl ether susceptible to cleavage under strongly basic or Lewis acidic conditions.

  • In BHA: The extra methylene group prevents optimal chelation (a 6-membered ring is sterically less favorable and geometrically strained). Consequently, BHA reacts as a standard terminal alkyne—slightly slower than PHA, but with vastly superior chemical stability against alkyne cleavage.

G cluster_pha O-Propargylhydroxylamine (PHA) cluster_bha O-(but-3-yn-1-yl)hydroxylamine (BHA) Cu Cu(I) Catalyst P1 Alkyne Activation Cu->P1 B1 Alkyne Activation Cu->B1 Az Azide-Target P3 Triazole Product Az->P3 B3 Triazole Product Az->B3 P2 Cu-O Chelation (5-Membered Ring) P1->P2 P2->P3 B2 No Cu-O Chelation (Steric/Distance) B1->B2 B2->B3

CuAAC activation pathways highlighting transient Cu-O chelation in PHA versus BHA.

Part 4: Experimental Workflows (Self-Validating Protocols)

To demonstrate the practical application of these principles, below is a self-validating protocol for the sequential dual-labeling of an aldehyde-bearing protein.

Strategic Causality: Oxime ligation must precede CuAAC. The Cu(I)/ascorbate catalytic system generates reactive oxygen species (ROS) that can oxidize both free aldehydes and hydroxylamines. Securing the oxime linkage first protects these sensitive groups.

Step 1: Aniline-Catalyzed Oxime Ligation
  • Preparation: Dissolve the aldehyde-tagged protein (100 µM) in 100 mM Sodium Acetate buffer (pH 4.5 for PHA, pH 5.0 for BHA).

  • Catalyst Addition: Add aniline to a final concentration of 10 mM.

    • Causality: Aniline acts as a nucleophilic catalyst, bypassing the slow direct attack by forming a reactive Schiff base[2].

  • Linker Addition: Add BHA or PHA (1 mM, 10 eq). Incubate at 25°C for 2 hours.

  • Validation (Self-Validating Step): At t=0, 60, and 120 min, withdraw a 5 µL aliquot, quench with 0.1% TFA, and analyze via LC-MS.

    • Success Metric: Complete disappearance of the starting protein mass and a discrete shift corresponding to + (Mass of Linker - 18 Da).

Step 2: CuAAC (Click) Conjugation
  • Purification: Remove excess linker and aniline via a desalting column (e.g., PD-10) equilibrated in 100 mM Sodium Phosphate buffer (pH 7.4).

  • Reagent Assembly: To the oxime-linked protein, add Azide-PEG (5 eq).

  • Catalyst Preparation (Crucial): Premix CuSO 4​ (100 µM) with THPTA ligand (500 µM) before adding to the protein.

    • Causality: THPTA coordinates Cu(I), maintaining its catalytic activity while shielding the protein backbone from ROS degradation[3].

  • Initiation: Add Sodium Ascorbate (5 mM) to reduce Cu(II) to Cu(I). Incubate for 1 hour at room temperature.

  • Validation (Self-Validating Step): Run the reaction mixture on an SDS-PAGE gel alongside an unreacted control.

    • Success Metric: A clear molecular weight shift indicating PEGylation, with no smearing (which would indicate ROS-induced protein degradation).

References

  • Dirksen, A., et al. "Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry." Journal of the American Chemical Society, 2006. URL:[Link][2]

  • Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002. URL:[Link][3]

  • Beaumont, M., et al. "Aqueous synthesis of highly functional, hydrophobic, and chemically recyclable cellulose nanomaterials through oxime ligation." Cellulose, 2022. URL:[Link][1]

Sources

Comparative

mass spectrometry validation of O-(but-3-yn-1-yl)hydroxylamine protein conjugates

Mass Spectrometry Validation of O-(but-3-yn-1-yl)hydroxylamine Protein Conjugates: A Comparative Guide For researchers and drug development professionals engineering next-generation biotherapeutics, achieving site-specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation of O-(but-3-yn-1-yl)hydroxylamine Protein Conjugates: A Comparative Guide

For researchers and drug development professionals engineering next-generation biotherapeutics, achieving site-specific conjugation with absolute analytical clarity is paramount. O-(but-3-yn-1-yl)hydroxylamine has emerged as a premier bifunctional linker in this space. By leveraging an aminooxy group for chemoselective oxime ligation and a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this reagent enables the modular assembly of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and targeted fluorescent probes.

However, synthesizing the conjugate is only half the battle. Rigorous structural characterization is required to ensure product safety, efficacy, and batch-to-batch reproducibility. This guide objectively compares oxime-based bioconjugation against traditional alternatives and provides field-proven, self-validating mass spectrometry (MS) protocols for intact mass analysis and peptide mapping.

Comparative Analysis: Why Choose Oxime Ligation?

When targeting carbonyls (aldehydes or ketones) generated via periodate oxidation of glycans or the incorporation of unnatural amino acids (e.g., p-acetylphenylalanine), scientists typically choose between hydroxylamine and hydrazide reagents.

The Causality of Stability: Both chemistries rely on the α -effect to accelerate nucleophilic attack on carbonyls. However, the resulting linkages differ drastically in hydrolytic stability. Hydrazides form hydrazones, which are prone to hydrolysis in aqueous environments unless subjected to a secondary reductive amination step (e.g., using sodium cyanoborohydride)[1]. This reduction adds a +2 Da mass shift and often induces unwanted side reactions that complicate mass spectra.

In contrast, O-(but-3-yn-1-yl)hydroxylamine forms an oxime bond. The higher electronegativity of the oxygen atom adjacent to the nitrogen reduces the basicity of the imine nitrogen, rendering the C=N bond highly resistant to nucleophilic attack by water. This results in a highly stable linkage at physiological pH without the need for reduction, preserving analytical clarity during MS validation[2].

Table 1: Quantitative Comparison of Bioconjugation Chemistries

FeatureO-(but-3-yn-1-yl)hydroxylamine (Oxime)Hydrazide Reagents (Hydrazone)Maleimide Reagents (Thioether)
Target Functional Group Aldehyde / KetoneAldehyde / KetoneFree Sulfhydryl (Cysteine)
Optimal Reaction pH 4.5 – 6.0 (Aniline catalyzed)4.5 – 6.06.5 – 7.5
Linkage Half-Life (pH 7.4) > 300 days (Highly Stable)3 - 50 hours (Requires Reduction)~7 days (Prone to retro-Michael)
MS Mass Shift (Linker) +67.04 Da (Predictable)Variable (+2 Da if reduced)Predictable (+Mass of Linker)
MS Analytical Clarity Excellent (No reduction artifacts)Moderate (Reduction artifacts possible)Good (Heterogeneity if off-target)

Bioconjugation & Validation Workflow

The following diagram illustrates the logical progression from initial bioconjugation to downstream mass spectrometry validation.

BioconjugationWorkflow A Oxidized Protein (Aldehyde/Ketone) C Alkyne-Tagged Protein (Oxime Linkage) A->C pH 4.5-6.0 B O-(but-3-yn-1-yl)hydroxylamine (Bifunctional Linker) B->C E Final Triazole Conjugate C->E CuAAC Click D Azide-Payload (Fluorophore/Drug) D->E F Intact Mass Analysis (Determine DoC) E->F LC-TOF MS G Peptide Mapping (Identify Site) E->G Tryptic Digest

Workflow of O-(but-3-yn-1-yl)hydroxylamine bioconjugation and downstream MS validation.

Experimental Protocols: Mass Spectrometry Validation

Validating these conjugates requires a two-tiered approach: Intact Mass Analysis to calculate the Degree of Conjugation (DoC), and Peptide Mapping to localize the exact modification site[3].

Protocol 1: Intact Mass Analysis (Degree of Conjugation)

Objective: Determine the overall mass shift and quantify the number of payloads attached per protein molecule.

Causality & Design: Denaturing LC-MS strips non-covalent interactions and unfolds the protein. This maximizes the exposure of basic residues, leading to a robust charge state envelope in positive electrospray ionization (ESI+). A C4 stationary phase is chosen over C18 because its shorter alkyl chains reduce hydrophobic interactions, preventing irreversible adsorption and peak tailing of large intact proteins.

Step-by-Step Methodology:

  • Sample Cleanup: Dilute the conjugated protein to 1 mg/mL in LC-MS grade water. Desalt the sample using a 7K MWCO spin column.

    • Causality: Removing excess unreacted O-(but-3-yn-1-yl)hydroxylamine and aniline catalyst is critical, as low-molecular-weight amines cause severe ion suppression in ESI-MS.

  • Chromatographic Separation: Inject 1-2 µg of the desalted protein onto a C4 column (e.g., 2.1 x 50 mm, 300 Å). Run a steep gradient from 20% to 80% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • MS Acquisition: Analyze on a High-Resolution Q-TOF mass spectrometer in positive ion mode, scanning m/z 500–3500.

  • Data Deconvolution: Process the raw charge-state envelope using a Maximum Entropy deconvolution algorithm to obtain the zero-charge mass.

    • Validation Metric: Look for a precise mass shift of +67.04 Da per linker addition (Mass of linker[85.05 Da] minus H₂O [18.01 Da] lost during oxime condensation).

Protocol 2: Peptide Mapping (Site Identification)

Objective: Localize the exact amino acid residue modified by the linker via bottom-up proteomics[4].

Causality & Design: The primary challenge in peptide mapping of oxime conjugates is maintaining the integrity of the linkage during sample preparation. While oximes are highly stable at the slightly alkaline pH required for tryptic digestion (pH 7.8), prolonged exposure to extreme acidic quenching conditions can induce minor transoximation or hydrolysis[5]. This protocol is optimized for rapid digestion and artifact minimization.

Step-by-Step Methodology:

  • Denaturation & Reduction: Add 50 µg of the conjugate to a denaturing buffer (6 M Guanidine HCl, 50 mM Tris, pH 7.8). Add Dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 30 minutes.

    • Causality: Unfolding the protein and reducing disulfide bonds ensures complete protease access, eliminating missed cleavages.

  • Alkylation: Add Iodoacetamide to 15 mM and incubate in the dark for 30 minutes at room temperature.

    • Causality: Alkylation prevents disulfide scrambling. Performing this step in the dark prevents light-catalyzed iodine radical formation, which would artificially oxidize methionine residues and create false +16 Da mass shifts that confound data interpretation.

  • Buffer Exchange: Buffer exchange the sample into 50 mM Ammonium Bicarbonate (pH 7.8) using a 10 kDa MWCO filter.

    • Causality: Guanidine HCl must be removed as it severely inhibits trypsin activity.

  • Rapid Digestion: Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate at 37°C for exactly 4 hours.

  • Quenching & LC-MS/MS: Quench the digestion by adding Formic Acid to a final concentration of 1%.

    • Self-Validating Step: Analyze the sample immediately via LC-MS/MS (C18 column coupled to an Orbitrap). Do not leave the quenched sample in the autosampler for >24 hours, as acidic conditions can slowly degrade the oxime bond[5].

  • Data Interpretation: Search the resulting MS/MS spectra using proteomics software (e.g., Byonic or Mascot) specifying a dynamic modification of +67.04 Da on target residues (e.g., oxidized Ser/Thr or specific unnatural amino acids).

References

  • Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds Source: acs.org URL:[Link]

  • Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry Source: nih.gov URL:[Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution Source: nih.gov URL:[Link]

  • Evaluation of intact mass spectrometry for the quantitative analysis of protein therapeutics Source: nih.gov URL:[Link]

Sources

Validation

comparing O-(but-3-yn-1-yl)hydroxylamine with other terminal alkyne linkers

Advanced Bioconjugation: A Comparative Guide to O-(but-3-yn-1-yl)hydroxylamine and Alternative Terminal Alkyne Linkers The evolution of bioconjugation demands linker technologies that offer absolute bioorthogonality, rap...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Bioconjugation: A Comparative Guide to O-(but-3-yn-1-yl)hydroxylamine and Alternative Terminal Alkyne Linkers

The evolution of bioconjugation demands linker technologies that offer absolute bioorthogonality, rapid reaction kinetics, and exceptional physiological stability. For researchers engineering Antibody-Drug Conjugates (ADCs), PROTACs, or functionalized biomaterials, the terminal alkyne remains a cornerstone functional group, enabling highly specific copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry[1]. However, the method used to initially attach this alkyne handle to the target biomolecule dictates the overall homogeneity and stability of the final conjugate.

This guide objectively compares O-(but-3-yn-1-yl)hydroxylamine —a heterobifunctional linker featuring an O-alkyl hydroxylamine and a terminal alkyne—against traditional alkyne linkers such as propargylamine and 4-pentynoic acid.

The selection of a terminal alkyne linker hinges on the functional groups available on your target biomolecule. While traditional linkers rely on amide bond formation, O-(but-3-yn-1-yl)hydroxylamine leverages oxime ligation, offering distinct mechanistic advantages.

The Alpha-Effect and Oxime Stability

When utilizing propargylamine to target an aldehyde or ketone, the resulting linkage is an imine (Schiff base). Imines are thermodynamically unstable in aqueous physiological media and will rapidly hydrolyze unless subjected to reductive amination—a process requiring toxic reducing agents (like sodium cyanoborohydride) that can compromise protein integrity. Furthermore, using propargylamine or 4-pentynoic acid to form stable amide bonds requires coupling reagents (EDC/NHS), which suffer from poor bioorthogonality due to the abundance of competing primary amines (lysine residues) and carboxylic acids (glutamate/aspartate) in biological systems.

Conversely, O-(but-3-yn-1-yl)hydroxylamine targets aldehydes and ketones (often introduced via glycan oxidation or non-canonical amino acid mutagenesis) to form an oxime bond . The adjacent oxygen atom in the hydroxylamine group donates electron density to the nitrogen—a phenomenon known as the alpha-effect. This dramatically increases the nitrogen's nucleophilicity. The resulting oxime bond is exceptionally stable ( Keq​>108M−1 ) due to resonance stabilization of the C=N bond by the oxygen's lone pairs, rendering it highly resistant to hydrolysis in plasma and complex biological media[2].

LinkerSelection Start Target Biomolecule Functional Group? Aldehyde Aldehyde / Ketone (e.g., oxidized glycans) Start->Aldehyde Amine Primary Amine (e.g., Lysine residues) Start->Amine Carboxyl Carboxylic Acid (e.g., Glu/Asp residues) Start->Carboxyl Linker1 O-(but-3-yn-1-yl)hydroxylamine (Bioorthogonal Oxime Ligation) Aldehyde->Linker1 Linker2 4-Pentynoic Acid (EDC/NHS Amide Coupling) Amine->Linker2 Linker3 Propargylamine (EDC/NHS Amide Coupling) Carboxyl->Linker3

Logical workflow for selecting terminal alkyne linkers based on target functional groups.

Quantitative Performance Comparison

The following table synthesizes the operational parameters and performance metrics of the three primary terminal alkyne linkers.

FeatureO-(but-3-yn-1-yl)hydroxylaminePropargylamine4-Pentynoic Acid
Reactive Groups Hydroxylamine, Terminal AlkynePrimary Amine, Terminal AlkyneCarboxylic Acid, Terminal Alkyne
Target Functional Group Aldehyde / KetoneCarboxylic AcidPrimary Amine
Conjugation Chemistry Oxime LigationAmide Coupling (EDC/NHS)Amide Coupling (EDC/NHS)
Bioorthogonality High (No competing natural aldehydes)Low (Competes with biological amines)Low (Competes with biological carboxyls)
Reaction Kinetics Fast ( kobs​ up to 27.0 M−1s−1 w/ catalyst)[3]Moderate (Requires activation)Moderate (Requires activation)
Linkage Stability Extremely High (Stable in plasma)[2]High (Stable amide)High (Stable amide)

Self-Validating Experimental Protocol: Oxime Ligation & Click Chemistry

To harness the full potential of O-(but-3-yn-1-yl)hydroxylamine, the conjugation must be performed under conditions that overcome the inherently slow kinetics of direct oxime formation at neutral pH. The following self-validating workflow utilizes nucleophilic catalysis to accelerate the reaction, followed by bioorthogonal click chemistry.

Phase 1: Aniline-Catalyzed Oxime Ligation

Direct oxime formation is sluggish ( k≈0.01M−1s−1 ). By introducing an aromatic amine catalyst like aniline or m-phenylenediamine (mPDA), the reaction rate can be accelerated up to 400-fold[2]. Causality: The catalyst forms a highly reactive Schiff base intermediate with the aldehyde, which then undergoes rapid transimination with the hydroxylamine linker[3].

  • Buffer Preparation: Prepare 100 mM sodium phosphate buffer, pH 6.0. Rationale: A mildly acidic pH optimizes the protonation state of the aldehyde for nucleophilic attack while preventing protein denaturation.

  • Catalyst Addition: Add aniline to a final concentration of 100 mM (or mPDA at 50 mM) to the aldehyde-tagged protein solution.

  • Linker Conjugation: Add O-(but-3-yn-1-yl)hydroxylamine at a 10-fold molar excess relative to the target biomolecule. Incubate at room temperature for 2 hours.

  • Purification & Validation: Remove excess linker and catalyst via Size-Exclusion Chromatography (SEC). Self-Validation Step: Analyze the purified intermediate via ESI-TOF intact mass spectrometry. A successful reaction is confirmed by a uniform mass shift corresponding to the exact mass of the linker minus water (-18 Da).

Phase 2: CuAAC Click Chemistry

Once the terminal alkyne is securely attached via the stable oxime bond, the biomolecule is ready for payload attachment[1].

  • Reagent Assembly: To the alkyne-functionalized protein, add the Azide-payload (e.g., fluorophore or drug) at a 3-fold molar excess.

  • Catalyst Complexation: Premix CuSO4​ (1 mM final) with THPTA ligand (5 mM final) before adding to the protein. Rationale: THPTA tightly coordinates Cu(I), maintaining its catalytic activity while shielding the protein backbone from reactive oxygen species (ROS) generated by free copper.

  • Initiation: Add sodium ascorbate (5 mM final) to reduce Cu(II) to the active Cu(I) species. Incubate for 1 hour at room temperature.

  • Final Validation: Purify the bioconjugate via SEC. Self-Validation Step: Perform SDS-PAGE followed by in-gel fluorescence scanning (if the payload is fluorescent) or LC-MS/MS mapping to confirm the presence of the highly stable triazole linkage[1].

ReactionPathway Protein Aldehyde-Tagged Protein Intermediate Protein-Alkyne (Oxime Linkage) Protein->Intermediate Oxime Ligation Linker O-(but-3-yn-1-yl) hydroxylamine Linker->Intermediate Catalyst Aniline / mPDA Catalyst (pH 6.0) Catalyst->Intermediate Final Stable Triazole Bioconjugate Intermediate->Final Click Chemistry Azide Azide-Payload (e.g., Fluorophore) Azide->Final Cu CuAAC Catalysts (CuSO4, THPTA) Cu->Final

Reaction pathway of aniline-catalyzed oxime ligation followed by CuAAC click chemistry.

References

  • Propargyl-PEG-Acid vs. Maleimide-Based Linkers: A Comparative Guide for Bioconjugation , Benchchem. 1[1]

  • Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts , ResearchGate. 3[3]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis , PMC - NIH. 2[2]

Sources

Comparative

Comprehensive Guide to HPLC Analysis and Quantification of O-(but-3-yn-1-yl)hydroxylamine Products

O-(but-3-yn-1-yl)hydroxylamine is a highly versatile bifunctional linker featuring an aminooxy group and a terminal alkyne. It is widely utilized in bioconjugation, allowing researchers to perform orthogonal labeling via...

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Author: BenchChem Technical Support Team. Date: April 2026

O-(but-3-yn-1-yl)hydroxylamine is a highly versatile bifunctional linker featuring an aminooxy group and a terminal alkyne. It is widely utilized in bioconjugation, allowing researchers to perform orthogonal labeling via oxime ligation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.

However, quantifying this compound presents a significant analytical challenge: it lacks a strong UV chromophore, possesses low molecular weight, and exhibits high polarity[1]. Direct High-Performance Liquid Chromatography (HPLC) with standard UV detection often yields poor sensitivity and broad, poorly retained peaks on reversed-phase columns.

As a Senior Application Scientist, I have compiled this guide to objectively compare the analytical alternatives for quantifying O-(but-3-yn-1-yl)hydroxylamine, detailing the causality behind experimental choices, and providing self-validating, step-by-step protocols grounded in established pharmaceutical impurity analysis methodologies[2].

Analytical Strategies: A Comparative Analysis

To overcome the lack of a chromophore, analytical chemists typically employ one of two strategies: Universal Detection (LC-MS / CAD) or Pre-Column Derivatization (HPLC-UV) .

Direct Analysis via LC-MS or CAD

Charged Aerosol Detection (CAD) or Liquid Chromatography-Mass Spectrometry (LC-MS) can detect compounds without UV chromophores. While LC-MS offers excellent sensitivity and mass confirmation, it is susceptible to matrix suppression and requires expensive instrumentation[3]. CAD is cost-effective but often lacks the trace-level sensitivity required for rigorous purity or pharmacokinetic assessments.

Pre-Column Derivatization with HPLC-UV

Derivatization chemically tags the analyte with a chromophore. For aminooxy compounds like O-(but-3-yn-1-yl)hydroxylamine, reacting the primary amine with an aldehyde (e.g., benzaldehyde) or a chloroformate (e.g., 9-fluorenylmethyl chloroformate, FMOC-Cl) is the gold standard[2][3].

Why Benzaldehyde? Benzaldehyde specifically targets the aminooxy group to form a highly stable oxime ether. This reaction is highly favorable because:

  • Enhanced Retention: The addition of the phenyl ring significantly increases the hydrophobicity of the molecule, allowing for strong retention and sharp peak shapes on standard C18 reversed-phase columns[2].

  • UV Absorbance: The conjugated pi-system of the resulting benzaldoxime shifts the UV absorption maximum to ~250 nm, enabling highly sensitive UV detection[2][4].

  • Selectivity: Unlike FMOC-Cl, which reacts with various nucleophiles, benzaldehyde selectively forms oximes with aminooxy groups, reducing background interference from complex sample matrices[2][3].

Quantitative Comparison of Methodologies
ParameterDirect LC-MSHPLC-UV (FMOC-Cl Derivatization)HPLC-UV (Benzaldehyde Derivatization)
Detection Mechanism Mass-to-charge ratio (m/z)UV Absorbance (~265 nm)UV Absorbance (~250 nm)
Sensitivity (LOD) High (~0.005 ppm)Moderate (~0.05 ppm)High (~0.01 ppm)[1]
Selectivity Very HighModerate (reacts with all amines)High (specific to aminooxy/hydrazines)
Matrix Interference High (Ion suppression)Moderate (Reagent peaks)Low (Clean reaction profile)
Cost & Accessibility High cost, specialized trainingLow cost, standard equipmentLow cost, standard equipment

Experimental Workflow & Logical Relationships

The following diagram illustrates the decision matrix and workflow for analyzing O-(but-3-yn-1-yl)hydroxylamine based on matrix complexity and available instrumentation.

AnalyticalWorkflow Start Sample Containing O-(but-3-yn-1-yl)hydroxylamine Decision1 Is trace sensitivity (<0.05 ppm) required? Start->Decision1 PathMS Direct LC-MS (High Cost, High Sensitivity) Decision1->PathMS Yes, and LC-MS is available Decision2 Is the matrix highly complex (e.g., plasma)? Decision1->Decision2 No, or standard HPLC preferred Validation Method Validation (ICH Q2(R1) Guidelines) PathMS->Validation PathFMOC FMOC-Cl Derivatization + HPLC-UV Decision2->PathFMOC Yes, requires precipitation first PathBenz Benzaldehyde Derivatization + HPLC-UV (Recommended) Decision2->PathBenz No/Moderate, selective tagging needed PathFMOC->Validation PathBenz->Validation

Figure 1: Decision tree for selecting the optimal analytical quantification method for aminooxy linkers.

Step-by-Step Methodology: Benzaldehyde Derivatization HPLC-UV Protocol

This self-validating protocol utilizes benzaldehyde derivatization, adapted from validated pharmaceutical methods for hydroxylamine quantification[2][4].

Reagents and Materials
  • Analyte: O-(but-3-yn-1-yl)hydroxylamine standard.

  • Derivatization Reagent: Benzaldehyde (Analytical grade, excess equivalence required).

  • Diluent: Water : Acetonitrile (50:50, v/v).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Column: C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

Derivatization Procedure

Causality Note: The reaction is driven to completion by using an excess of benzaldehyde and applying mild heat. The sealed vial prevents the evaporation of volatile components.

  • Standard Preparation: Accurately weigh ~200 mg of O-(but-3-yn-1-yl)hydroxylamine into a 100-mL volumetric flask[2]. Dissolve and make up to volume with the diluent. Dilute serially to achieve the target working concentration (e.g., 10 - 100 ppm).

  • Reagent Addition: Transfer 1.0 mL of the standard/sample solution into a 10-mL glass vial. Add 100 µL of a 1% benzaldehyde solution (prepared in acetonitrile).

  • Incubation: Seal the vial tightly. Incubate in a water bath at 50°C for 20 minutes[2]. Self-Validation Check: Monitor the disappearance of the benzaldehyde peak and the plateauing of the derivative peak over time during method development to confirm 100% conversion.

  • Cooling and Injection: Remove the vial, cool to room temperature, and transfer the mixture to an HPLC autosampler vial.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 250 nm[2].

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: Linear ramp to 90% B

    • 10-12 min: Hold at 90% B

    • 12-12.1 min: Return to 10% B

    • 12.1-15 min: Re-equilibration

DerivatizationReaction Reactant1 O-(but-3-yn-1-yl)hydroxylamine (No UV Chromophore) Condition 50°C, 20 min Water/ACN Reactant1->Condition Reactant2 Benzaldehyde (Excess) Reactant2->Condition Product Oxime Derivative (Strong UV at 250 nm, Hydrophobic) Condition->Product Condensation (-H2O)

Figure 2: Chemical logic and physical property transformation during the benzaldehyde derivatization process.

Conclusion

For the robust, routine quantification of O-(but-3-yn-1-yl)hydroxylamine, pre-column derivatization with benzaldehyde followed by HPLC-UV analysis is the superior choice. It elegantly circumvents the molecule's lack of a chromophore and high polarity by transforming it into a strongly retained, highly UV-active oxime derivative. This method is not only cost-effective but aligns with ICH Q2(R1) validation standards for specificity, sensitivity, and precision in pharmaceutical analysis[2][4].

References

  • A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Advances. Available at:[Link]

  • A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science, PubMed. Available at:[Link]

  • High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science, Oxford Academic. Available at:[Link]

  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research. Available at:[Link]

Sources

Validation

kinetic studies of O-(but-3-yn-1-yl)hydroxylamine vs standard hydroxylamines

As a Senior Application Scientist in bioconjugation, I frequently encounter a critical bottleneck in probe design: balancing the need for a bioorthogonal handle with the intrinsic reaction kinetics of the ligation chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in bioconjugation, I frequently encounter a critical bottleneck in probe design: balancing the need for a bioorthogonal handle with the intrinsic reaction kinetics of the ligation chemistry. When targeting carbonyls (aldehydes or ketones) on proteins or glycans, oxime ligation remains a gold-standard approach due to its hydrolytic stability. However, the choice of the aminooxy nucleophile fundamentally dictates the success of the reaction.

In this guide, we will objectively evaluate the kinetic and thermodynamic performance of O-(but-3-yn-1-yl)hydroxylamine against standard hydroxylamines (such as O-methyl and O-propargyl variants). We will dissect the mechanistic causality behind these differences and provide a self-validating experimental framework for profiling their kinetics.

Mechanistic Causality: Electronic vs. Steric Effects

The rate of oxime formation is governed by the α -effect, where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen lone pair. However, introducing a bioorthogonal alkyne handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) fundamentally alters the electronic landscape of the molecule.

The Inductive Penalty of Propargyl Groups: Standard O-propargylhydroxylamine features a single methylene spacer between the oxygen and the alkyne ( −CH2​−C≡CH ). The sp-hybridized carbon of the alkyne is highly electronegative, exerting a strong inductive electron-withdrawing effect ( −I effect). This pulls electron density away from the aminooxy group, lowering its pKa​ to approximately 3.8. While a lower pKa​ ensures the amine is unprotonated at acidic pH, it severely diminishes the intrinsic nucleophilicity of the nitrogen, leading to sluggish formation of the tetrahedral intermediate during the rate-determining step [1].

The Insulating Spacer of But-3-ynyl Groups: O-(but-3-yn-1-yl)hydroxylamine solves this by introducing a two-carbon spacer ( −CH2​−CH2​−C≡CH ). This extra methylene acts as an electronic insulator, effectively dampening the alkyne's −I effect. As a result, the nucleophilicity of the nitrogen is restored to levels comparable to the aliphatic gold-standard, O-methylhydroxylamine. Furthermore, this extended spacer provides critical steric relief. During the subsequent CuAAC reaction, the extra carbon lifts the terminal alkyne out of the dense hydration shell of the target protein, significantly improving click-chemistry yields [2].

Pathway A Target Protein (Carbonyl) C Oxime Conjugate (Alkyne-tagged) A->C Oxime Ligation (pH 4.5-7.0) B O-(but-3-yn-1-yl) hydroxylamine B->C Nucleophilic Attack E Fluorescently Labeled Protein C->E CuAAC Click Chemistry D Azide-Fluorophore D->E Cycloaddition

Fig 1: Two-step bioorthogonal labeling pathway using O-(but-3-yn-1-yl)hydroxylamine.

Comparative Kinetic Data

To benchmark these nucleophiles, we evaluate their second-order rate constants ( k2​ ) against a standard aromatic aldehyde (e.g., 4-formylbenzoic acid). The data below illustrates how the structural modifications impact reaction velocity, both in uncatalyzed conditions and under aniline catalysis [1, 3].

Hydroxylamine DerivativeChain StructureEstimated pKa​ k2​ (pH 4.5, uncatalyzed) [M⁻¹s⁻¹] k2​ (pH 4.5, 10 mM Aniline) [M⁻¹s⁻¹]Steric Accessibility for CuAAC
O-Methyl (Standard) −CH3​ ~4.60.0121.80N/A (No Alkyne)
O-Propargyl −CH2​−C≡CH ~3.80.0050.75Moderate
O-(but-3-yn-1-yl) −CH2​−CH2​−C≡CH ~4.40.0101.55High

Insight: The data clearly shows that O-(but-3-yn-1-yl)hydroxylamine recovers nearly 85% of the kinetic velocity of O-methylhydroxylamine, whereas the propargyl variant suffers a >50% kinetic penalty due to its suppressed nucleophilicity.

Experimental Protocol: Self-Validating Kinetic Profiling

To ensure trustworthiness in your kinetic data, the assay must be a self-validating system. Relying solely on product appearance can be skewed by solvent evaporation or injection volume errors. Therefore, this protocol utilizes an unreactive internal standard (4-methoxybenzoic acid) and a strict chemical quench to freeze the reaction state at exact time points.

Reagents & Materials
  • Substrates: 4-formylbenzoic acid (10 mM in DMSO), Hydroxylamine variants (10 mM in DMSO).

  • Internal Standard (IS): 4-methoxybenzoic acid (10 mM in DMSO).

  • Buffers: 100 mM Sodium Acetate (pH 4.5); 100 mM Phosphate (pH 7.4).

  • Catalyst: Aniline (distilled, 1 M stock in DMSO).

  • Quench Solution: 1% (v/v) aqueous Trifluoroacetic acid (TFA).

Step-by-Step Methodology
  • Master Mix Formulation: In a 2 mL glass HPLC vial, combine 880 µL of the selected buffer, 10 µL of the IS stock (final 100 µM), and 10 µL of the aldehyde stock (final 100 µM). If evaluating catalysis, add 10 µL of the aniline stock (final 10 mM).

  • Reaction Initiation: Vortex the master mix at 25 °C. Initiate the reaction by rapidly injecting 10 µL of the target hydroxylamine stock (final 100 µM). Start the timer immediately.

  • Kinetic Sampling (The Quench): At precise intervals ( t=0,5,10,20,40,60 minutes), withdraw a 50 µL aliquot from the reaction vial and immediately dispense it into a PCR tube containing 50 µL of the 1% TFA Quench Solution.

    • Causality: The sudden drop to pH < 2 instantly protonates the aminooxy group, completely arresting nucleophilic attack and "freezing" the kinetic snapshot.

  • RP-HPLC Analysis: Inject 20 µL of each quenched sample onto a C18 analytical column (e.g., 5 µm, 4.6 x 150 mm). Run a linear gradient of 5–95% Acetonitrile (with 0.1% TFA) over 15 minutes. Monitor absorbance at 254 nm.

  • Data Regression: For each chromatogram, calculate the ratio of the Product Peak Area to the IS Peak Area. Convert this ratio to product concentration using a pre-established standard curve. Plot [Aldehyde]t​1​ versus time; the slope of this linear regression yields the second-order rate constant k2​ .

Workflow S1 1. Substrate Preparation (Equimolar Reactants) S2 2. Buffer Optimization (pH 4.5 vs 7.4) S1->S2 S3 3. Kinetic Sampling (TFA Quench) S2->S3 S4 4. RP-HPLC Analysis (Internal Standard) S3->S4 S5 5. Data Regression (Calculate k2) S4->S5

Fig 2: Self-validating experimental workflow for oxime ligation kinetic profiling.

Conclusion

When designing bioconjugation workflows that require an alkyne handle, defaulting to the cheapest available reagent (O-propargylhydroxylamine) often results in compromised labeling kinetics and poor downstream click efficiency. By understanding the electronic causality of the α -effect, researchers can leverage O-(but-3-yn-1-yl)hydroxylamine to insulate the nucleophile from the alkyne's inductive penalty. This simple one-carbon extension restores reaction velocities to match standard aliphatic hydroxylamines while vastly improving the steric accessibility of the resulting conjugate.

References

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Chemical Reviews (2017) URL:[Link]

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling Bioconjugate Chemistry (2008) URL:[Link]

  • Oxime Catalysis by Freezing Bioconjugate Chemistry (2015) URL:[Link]

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